molecular formula C34H48Br2N4O4 B8101490 Dimethyl-W84 dibromide

Dimethyl-W84 dibromide

Número de catálogo: B8101490
Peso molecular: 736.6 g/mol
Clave InChI: ZKTJFAZNCPZJLE-UHFFFAOYSA-L
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Dimethyl-W84 dibromide is a useful research compound. Its molecular formula is C34H48Br2N4O4 and its molecular weight is 736.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

6-[dimethyl-[3-(4-methyl-1,3-dioxoisoindol-2-yl)propyl]azaniumyl]hexyl-dimethyl-[3-(4-methyl-1,3-dioxoisoindol-2-yl)propyl]azanium;dibromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H48N4O4.2BrH/c1-25-15-11-17-27-29(25)33(41)35(31(27)39)19-13-23-37(3,4)21-9-7-8-10-22-38(5,6)24-14-20-36-32(40)28-18-12-16-26(2)30(28)34(36)42;;/h11-12,15-18H,7-10,13-14,19-24H2,1-6H3;2*1H/q+2;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTJFAZNCPZJLE-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)N(C2=O)CCC[N+](C)(C)CCCCCC[N+](C)(C)CCCN3C(=O)C4=CC=CC(=C4C3=O)C.[Br-].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H48Br2N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

736.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Dimethyl-W84 Dibromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl-W84 dibromide is a significant chemical compound primarily recognized for its role as a potent and selective allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor.[1][2][3][4][5] This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity, and its mechanism of action. The information is presented to support the research and development endeavors of professionals in the fields of pharmacology and drug discovery.

Chemical and Physical Properties

This compound is a complex organic molecule with the formal name N¹,N⁶-bis[3-(1,3-dihydro-5-methyl-1,3-dioxo-2H-isoindol-2-yl)propyl]-N¹,N¹,N⁶,N⁶-tetramethyl-1,6-hexanediaminium, dibromide.[1] Its chemical and physical properties are summarized in the table below for ease of reference.

PropertyValueSource
CAS Number 402475-33-6[1][2][4][6]
Molecular Formula C₃₄H₄₈Br₂N₄O₄[2]
Molecular Weight 736.58 g/mol [2]
Alternate Names N,N′-Bis[3-(1,3-dihydro-5-methyl-1,3-dioxo-2H-isoindol-2-yl)propyl]-N,N,N′,N′-tetramethyl-1,6-hexanediamminium dibromide[2]
Physical Form Solid[1]
Solubility Soluble in DMSO and water[1]
Purity ≥98%[1][2]
Storage Stability ≥ 4 years[1]

Biological Activity and Mechanism of Action

This compound functions as a selective allosteric modulator of the M2 muscarinic acetylcholine receptor.[1][3] Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site. This binding can alter the receptor's affinity for its natural ligand or other drugs.

The primary mechanism of action for this compound is to hinder the dissociation of orthosteric antagonists, such as N-methylscopolamine, from the M2 receptor.[1][3] This action has been quantified, with this compound exhibiting an EC₅₀ value of 3 nM in this regard.[1][3] The EC₅₀ value represents the concentration of a drug that gives a half-maximal response, indicating the potency of this compound.

The interaction of this compound with the M2 receptor has been further elucidated in studies involving radiolabeled ligands. Research has shown that it interacts with the common allosteric site of the M2 receptor, influencing the binding of both orthosteric and other allosteric ligands.[1]

Modulation of the M2 Receptor by Dimethyl-W84

Experimental Protocols

Detailed experimental protocols involving this compound can be found in the primary literature. The key studies that have characterized this compound are:

  • Tränkle, C., et al. (1998). Identification of a [³H]Ligand for the common allosteric site of muscarinic acetylcholine M2 receptors. Molecular Pharmacology, 54(1), 139-145. This study likely outlines the initial radioligand binding assays used to identify and characterize the binding site of Dimethyl-W84.

  • Tränkle, C., et al. (2003). Interactions of orthosteric and allosteric ligands with [³H]dimethyl-W84 at the common allosteric site of muscarinic M2 receptors. Molecular Pharmacology, 64(1), 180-190. This paper would provide detailed methodologies for competition binding assays and kinetic experiments to investigate the interactions between different ligands at the M2 receptor.

A generalized workflow for a competitive radioligand binding assay, a common experiment for this type of compound, is outlined below.

Experimental_Workflow A Prepare M2 Receptor Membranes B Incubate Membranes with [³H]N-methylscopolamine A->B C Add Increasing Concentrations of Dimethyl-W84 B->C D Allow to Reach Equilibrium C->D E Separate Bound and Free Radioligand D->E F Quantify Radioactivity E->F G Data Analysis (e.g., IC₅₀ determination) F->G

Generalized Radioligand Binding Assay Workflow

Applications and Research Use

This compound is a valuable tool for researchers studying the M2 muscarinic acetylcholine receptor.[1][2][3] Its high potency and selectivity make it suitable for in vitro studies aimed at understanding the structure and function of this receptor. It is important to note that this product is intended for research use only and is not for human or veterinary use.[1][2]

Conclusion

This compound is a well-characterized allosteric modulator of the M2 muscarinic acetylcholine receptor. Its defined chemical properties and biological activity provide a solid foundation for its use as a research tool in pharmacology and related disciplines. The detailed understanding of its mechanism of action allows for its application in sophisticated studies of receptor kinetics and ligand interactions.

References

Structure-Activity Relationship of Dimethyl-W84 Dibromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Dimethyl-W84 dibromide, a selective allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor (M2R). This compound belongs to the class of bis(ammonio)alkane-type modulators and has been instrumental in characterizing the allosteric binding site on the M2R. This document details the structural features crucial for its activity, presents quantitative data on its interactions with the receptor, provides detailed experimental protocols for its synthesis and biological evaluation, and illustrates the relevant signaling pathways. This guide is intended to serve as a valuable resource for researchers in pharmacology and medicinal chemistry engaged in the study of allosteric modulation of G-protein coupled receptors.

Introduction

Allosteric modulation of G-protein coupled receptors (GPCRs) has emerged as a promising strategy for achieving receptor subtype selectivity and fine-tuning physiological responses. Unlike orthosteric ligands that bind to the highly conserved endogenous agonist binding site, allosteric modulators bind to topographically distinct sites, leading to conformational changes that can potentiate or inhibit the effects of the orthosteric ligand. The M2 muscarinic acetylcholine receptor, a key regulator of cardiac function and neuronal activity, has been a model system for studying allosteric modulation.

This compound is a potent and selective allosteric modulator of the M2R.[1][2] It is a synthetic, bis-quaternary ammonium (B1175870) compound characterized by two terminal 5-methyl-phthalimide moieties linked by a propyl-dimethylammonium-hexyl-dimethylammonium-propyl chain.[3][4] This guide delves into the critical structural determinants of this compound and its analogs, providing a framework for the rational design of novel M2R allosteric modulators.

Core Structure and Chemical Information

  • IUPAC Name: N¹,N⁶-bis[3-(5-methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-N¹,N¹,N⁶,N⁶-tetramethylhexane-1,6-diaminium dibromide[3]

  • Synonyms: this compound[3]

  • CAS Number: 402475-33-6[3][4]

  • Molecular Formula: C₃₄H₄₈Br₂N₄O₄[4]

  • Molecular Weight: 736.58 g/mol [4]

Structure-Activity Relationship (SAR)

The SAR of bis(ammonio)alkane-type allosteric modulators, including Dimethyl-W84, has been investigated through systematic structural modifications. The key structural components influencing activity are the terminal aromatic groups, the length of the central polymethylene chain, and the nature of the quaternary ammonium heads.

Influence of the Terminal Groups

The terminal phthalimide (B116566) moieties are crucial for the allosteric activity of this class of compounds. Early studies on the parent compound, W-84 (lacking the methyl groups on the phthalimide rings), established the importance of these bulky, aromatic groups.[5] The introduction of methyl groups at the 5-position of the phthalimide rings, as seen in Dimethyl-W84, enhances selectivity for the M2 receptor.[3] It is hypothesized that the phthalimide moiety interacts with a specific sub-pocket within the allosteric binding site. The rigidity and potential for hydrophobic and polar interactions of the phthalimide group are key determinants of high-affinity binding.[5]

Role of the Central Chain Length

The length of the central alkane chain connecting the two quaternary ammonium groups significantly impacts the allosteric effect. For the bis(ammonio)alkane series, a hexamethylene (-(CH₂)₆-) chain, as present in Dimethyl-W84, is optimal for potent allosteric modulation of the M2 receptor.[1] Shortening or lengthening the chain generally leads to a decrease in potency, suggesting that a specific distance between the two charged nitrogen centers is required for optimal interaction with the allosteric site.

The Quaternary Ammonium Groups

The two quaternary ammonium groups are essential for the high-affinity interaction with the allosteric site, which is believed to be rich in negatively charged amino acid residues. The positive charges on the nitrogen atoms are critical for electrostatic interactions that anchor the molecule in the binding pocket.

Quantitative SAR Data

The following table summarizes the available quantitative data for this compound and its parent compound, W-84 dibromide, highlighting the impact of the methyl substitution on the phthalimide rings.

Compound NameStructureM2R Allosteric EffectEC₅₀ (nM)Reference(s)
This compound N¹,N⁶-bis[3-(5-methyl-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-N¹,N¹,N⁶,N⁶-tetramethylhexane-1,6-diaminium dibromideHinders dissociation of [³H]N-methylscopolamine3[3]
W-84 dibromide N¹,N⁶-bis[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propyl]-N¹,N¹,N⁶,N⁶-tetramethylhexane-1,6-diaminium dibromideAllosteric modulator of muscarinic receptorsNot specified[5]

Experimental Protocols

Plausible Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound has not been published. However, based on the synthesis of related bis-quaternary ammonium compounds and phthalimide derivatives, a plausible synthetic route is proposed below.

Logical Workflow for Synthesis

G A 1,6-Dibromohexane (B150918) C N,N,N',N'-Tetramethyl-N,N'-bis(3-aminopropyl)hexane-1,6-diamine A->C Alkylation B 3-(Dimethylamino)-1-propylamine B->C E Dimethyl-W84 (free base) C->E Imidation D 5-Methylphthalic anhydride (B1165640) D->E F This compound E->F Quaternization HBr HBr HBr->F

A plausible multi-step synthesis of this compound.

Step 1: Synthesis of N,N,N',N'-Tetramethyl-N,N'-bis(3-aminopropyl)hexane-1,6-diamine

  • To a solution of 1,6-dibromohexane (1 equivalent) in a suitable solvent such as acetonitrile, add 3-(dimethylamino)-1-propylamine (2.2 equivalents) and a non-nucleophilic base like potassium carbonate (2.5 equivalents).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired diamine intermediate.

Step 2: Synthesis of the Bis-phthalimide Precursor (free base of Dimethyl-W84)

  • Dissolve the diamine intermediate from Step 1 (1 equivalent) and 5-methylphthalic anhydride (2.1 equivalents) in glacial acetic acid.

  • Heat the mixture to reflux for several hours until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture and pour it into ice water to precipitate the product.

  • Collect the precipitate by filtration, wash with water, and dry under vacuum to yield the bis-phthalimide precursor.

Step 3: Quaternization to this compound

  • The final step involves the quaternization of the tertiary amine groups. While the full details are not published, a common method for forming quaternary ammonium bromides is to react the tertiary amine with an alkyl bromide. In this case, as the desired product is a dibromide salt of the existing tertiary amines, treatment with a strong acid like hydrobromic acid would protonate the amines but not form the quaternary ammonium structure. A more likely final step in a full synthesis would be the reaction of a precursor di-secondary amine with methyl bromide to form the quaternary centers. However, based on the structure, it is also possible the final step is a salt formation. To obtain the dibromide salt, the free base from Step 2 can be dissolved in a suitable solvent like ethanol (B145695) and treated with two equivalents of hydrobromic acid.

  • The resulting salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a cold solvent like diethyl ether, and dry under vacuum to obtain this compound.

Biological Evaluation: Radioligand Binding Assay

The allosteric modulation of the M2R by this compound is typically assessed using radioligand binding assays, specifically by measuring its effect on the dissociation rate of a radiolabeled orthosteric antagonist, such as [³H]N-methylscopolamine ([³H]NMS).

Experimental Workflow for Radioligand Binding Assay

G A Prepare M2R-expressing cell membranes B Incubate membranes with [3H]NMS to equilibrium A->B C Initiate dissociation by adding excess unlabeled atropine (B194438) B->C D Add varying concentrations of Dimethyl-W84 C->D E Incubate for different time points D->E F Separate bound and free radioligand (filtration) E->F G Quantify bound radioactivity (scintillation counting) F->G H Analyze data to determine dissociation rates G->H

Workflow for assessing allosteric modulation via [³H]NMS dissociation.

Detailed Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human M2 muscarinic receptor (e.g., CHO-K1 cells). Homogenize the cells in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).

  • Equilibrium Binding: In a polypropylene (B1209903) tube, add the M2R-containing membranes (typically 20-50 µg of protein) to the assay buffer containing the radioligand [³H]NMS at a concentration close to its K_d value (e.g., 0.2-1 nM). Incubate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Dissociation Assay:

    • Initiate the dissociation of [³H]NMS by adding a high concentration of an unlabeled, competitive antagonist, such as atropine (e.g., 1-10 µM), to prevent re-association of the radioligand.

    • Simultaneously, add varying concentrations of this compound to different sets of tubes. Include a control set with no allosteric modulator.

    • Incubate the tubes for various time points (e.g., 0, 5, 15, 30, 60, 120 minutes).

  • Separation of Bound and Free Ligand: At each time point, terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters will trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: Quickly wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and quantify the amount of radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of specific [³H]NMS binding remaining versus time.

    • The slope of this plot represents the dissociation rate constant (k_off).

    • Compare the k_off values in the presence of different concentrations of this compound to the control. A decrease in the k_off value indicates that this compound slows the dissociation of [³H]NMS, which is characteristic of a negative allosteric modulator of antagonist binding.

    • The EC₅₀ value, representing the concentration of this compound that produces 50% of its maximal effect on the dissociation rate, can be determined by plotting the k_off values against the logarithm of the modulator concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathways

This compound, as an allosteric modulator of the M2R, influences the downstream signaling cascades initiated by this Gi-coupled receptor. The M2R primarily signals through the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). However, non-canonical signaling pathways have also been identified.

M2 Muscarinic Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol M2R M2 Muscarinic Receptor G_protein Gi/o Protein (α, βγ subunits) M2R->G_protein Activates beta_arrestin β-Arrestin M2R->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC αi inhibits PI3K PI3K G_protein->PI3K βγ activates cAMP cAMP AC->cAMP Converts ATP to cAMP Akt Akt PI3K->Akt Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased heart rate, neuronal inhibition) PKA->Cellular_Response Phosphorylates targets beta_arrestin->PI3K Activates mTORC1 mTORC1 Akt->mTORC1 Activates mTORC1->Cellular_Response Regulates protein synthesis and cell growth Acetylcholine Acetylcholine (Orthosteric Agonist) Acetylcholine->M2R Binds to orthosteric site Dimethyl_W84 Dimethyl-W84 (Allosteric Modulator) Dimethyl_W84->M2R Binds to allosteric site

Canonical and non-canonical signaling pathways of the M2 muscarinic receptor.

Conclusion

This compound is a valuable pharmacological tool for probing the allosteric binding site of the M2 muscarinic receptor. Its structure-activity relationship highlights the importance of the terminal 5-methyl-phthalimide groups, the hexamethylene central chain, and the bis-quaternary ammonium moieties for potent and selective allosteric modulation. The detailed experimental protocols provided in this guide offer a framework for the synthesis and biological characterization of Dimethyl-W84 and its analogs. A deeper understanding of the SAR and the underlying signaling pathways will facilitate the design of novel allosteric modulators with improved therapeutic potential for a range of cardiovascular and neurological disorders. Further research is warranted to generate a more comprehensive quantitative SAR dataset for this important class of compounds.

References

Pharmacological Profile of Dimethyl-W84 Dibromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl-W84 dibromide is a potent and selective allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor (mAChR). This technical guide provides a comprehensive overview of its pharmacological profile, focusing on its mechanism of action, in vitro binding and functional characteristics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support further research and development efforts. It is important to note that publicly available data on the in vivo pharmacokinetics, efficacy, and safety of this compound is limited.

Introduction

Muscarinic acetylcholine receptors are a family of G protein-coupled receptors (GPCRs) that play crucial roles in regulating a wide range of physiological functions. The M2 subtype is predominantly expressed in the heart, where it mediates the parasympathetic control of heart rate, and in the central nervous system, where it is involved in various cognitive processes. Allosteric modulators offer a promising therapeutic strategy by fine-tuning the receptor's response to the endogenous ligand, acetylcholine, potentially leading to improved selectivity and a better side-effect profile compared to orthosteric ligands.

This compound has been identified as a selective positive allosteric modulator (PAM) of the M2 mAChR. It interacts with a site on the receptor that is topographically distinct from the acetylcholine binding site. Its primary characterized effect is the hindrance of the dissociation of orthosteric antagonists, such as N-methylscopolamine (NMS), from the M2 receptor.

Chemical and Physical Properties

PropertyValue
Chemical Name N1,N6-bis[3-(1,3-dihydro-5-methyl-1,3-dioxo-2H-isoindol-2-yl)propyl]-N1,N1,N6,N6-tetramethyl-1,6-hexanediaminium, dibromide
Molecular Formula C₃₄H₄₈Br₂N₄O₄
Molecular Weight 736.58 g/mol
CAS Number 402475-33-6
Appearance Solid
Solubility Soluble in DMSO and water

Pharmacodynamics

The primary mechanism of action of this compound is its function as a selective allosteric modulator of the M2 muscarinic receptor.[1][2][3] It binds to a common allosteric site on the M2 receptor, which is distinct from the orthosteric site where acetylcholine and classical antagonists like N-methylscopolamine (NMS) bind.[3]

The principal characterized effect of this compound is to decrease the dissociation rate of orthosteric ligands from the M2 receptor. This is exemplified by its potentiation of the binding of the antagonist [³H]NMS.[2][3]

Quantitative Data

The following table summarizes the key in vitro pharmacological data for this compound.

ParameterValueAssay SystemReference
EC₅₀ (for hindering [³H]NMS dissociation)3 nMRadioligand binding assay with membranes from CHO cells expressing human M2 mAChRs[2][3]
Affinity (pKd) of [³H]Dimethyl-W84 7.47 ± 0.05Radioligand binding assay with membranes from CHO cells expressing human M2 mAChRs

Signaling Pathways

The M2 muscarinic acetylcholine receptor is a Gi/o-coupled GPCR.[4] Upon activation by an agonist, the receptor undergoes a conformational change that leads to the activation of the heterotrimeric G protein. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4] The Gβγ subunits can also activate other downstream effectors, such as G protein-coupled inwardly-rectifying potassium (GIRK) channels.[4]

As a positive allosteric modulator, this compound is expected to enhance the signaling events downstream of M2 receptor activation by an orthosteric agonist.

M2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_intracellular Intracellular Agonist Agonist M2_Receptor M2 Receptor Agonist->M2_Receptor Binds to orthosteric site Dimethyl_W84 Dimethyl_W84 Dimethyl_W84->M2_Receptor Binds to allosteric site G_Protein Gαi Gβγ M2_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Gαi inhibits GIRK GIRK Channel G_Protein->GIRK Gβγ activates cAMP cAMP AC->cAMP Converts ATP to cAMP ATP ATP K_ion K+ GIRK->K_ion Efflux

M2 Muscarinic Receptor Signaling Pathway

Pharmacokinetics

There is no publicly available information on the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Efficacy and Safety

There are no publicly available preclinical or clinical studies evaluating the efficacy or safety and toxicology of this compound.

Experimental Protocols

Radioligand Binding Assay for [³H]Dimethyl-W84

This protocol is based on the methodology described by Tränkle et al. (2003).

Objective: To determine the affinity and binding characteristics of this compound at the allosteric site of the M2 muscarinic receptor.

Materials:

  • Membranes from CHO cells stably expressing the human M2 muscarinic receptor.

  • [³H]Dimethyl-W84 (radioligand).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Unlabeled allosteric ligands (for competition assays).

  • Scintillation vials and scintillation cocktail.

  • Glass fiber filters.

  • Filtration manifold.

  • Scintillation counter.

Procedure:

  • Incubation: In a final volume of 1 ml, incubate the cell membranes (e.g., 20-50 µg of protein) with various concentrations of [³H]Dimethyl-W84 in the assay buffer.

  • Competition: For competition binding experiments, incubate the membranes with a fixed concentration of [³H]Dimethyl-W84 and varying concentrations of the unlabeled competing ligand.

  • Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known allosteric ligand (e.g., 10 µM gallamine).

  • Equilibration: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination: Terminate the assay by rapid filtration through glass fiber filters using a filtration manifold.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Analyze the data using non-linear regression analysis to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax) for saturation experiments, or the inhibitory constant (Ki) for competition experiments.

Radioligand_Binding_Workflow Start Start Prepare_Reagents Prepare Reagents: - Cell Membranes - [³H]Dimethyl-W84 - Assay Buffer - Competing Ligands Start->Prepare_Reagents Incubation Incubate Membranes with Radioligand +/- Competitor Prepare_Reagents->Incubation Equilibration Allow to Reach Equilibrium (e.g., 60 min at 25°C) Incubation->Equilibration Filtration Rapid Filtration through Glass Fiber Filters Equilibration->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Quantification Scintillation Counting Washing->Quantification Data_Analysis Data Analysis: - Determine Kd, Bmax, Ki Quantification->Data_Analysis End End Data_Analysis->End

Radioligand Binding Assay Workflow
Functional Assay: GTPγS Binding Assay

Objective: To assess the functional consequence of M2 receptor modulation by this compound on G protein activation.

Principle: This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gαi subunits upon receptor activation by an agonist. A PAM like Dimethyl-W84 would be expected to enhance the agonist-stimulated [³⁵S]GTPγS binding.

Materials:

  • Membranes from cells expressing the M2 receptor.

  • [³⁵S]GTPγS.

  • GDP.

  • M2 receptor agonist (e.g., carbachol).

  • This compound.

  • Assay buffer (containing MgCl₂, NaCl).

  • Scintillation proximity assay (SPA) beads or filtration apparatus.

Procedure:

  • Pre-incubation: Pre-incubate the cell membranes with the M2 agonist and Dimethyl-W84 (or vehicle) in the assay buffer containing GDP.

  • Initiation: Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubation: Incubate at 30°C for a defined period (e.g., 30-60 minutes).

  • Termination and Detection:

    • Filtration Method: Terminate by rapid filtration and wash the filters. Quantify radioactivity by scintillation counting.

    • SPA Method: Add SPA beads to capture the membranes and quantify the signal using a suitable plate reader.

  • Data Analysis: Plot the agonist concentration-response curves in the absence and presence of this compound to determine changes in agonist potency (EC₅₀) and efficacy (Emax).

Functional Assay: cAMP Assay

Objective: To measure the downstream functional effect of M2 receptor modulation on adenylyl cyclase activity.

Principle: M2 receptor activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels. This assay measures the reduction in forskolin-stimulated cAMP accumulation in whole cells. A PAM would enhance the agonist-induced inhibition of cAMP production.

Materials:

  • Whole cells expressing the M2 receptor.

  • Forskolin (B1673556) (to stimulate adenylyl cyclase).

  • M2 receptor agonist.

  • This compound.

  • cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

  • Cell Plating: Seed cells in a microplate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with this compound and the M2 agonist.

  • Stimulation: Add forskolin to stimulate cAMP production.

  • Incubation: Incubate for a specified time at 37°C.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.

  • Data Analysis: Generate agonist concentration-response curves to determine the effect of this compound on the inhibition of cAMP synthesis.

Conclusion

This compound is a valuable research tool for studying the allosteric modulation of the M2 muscarinic acetylcholine receptor. Its high potency and selectivity make it a useful probe for investigating the role of the M2 receptor in various physiological and pathological processes. The lack of available in vivo data highlights a significant gap in our understanding of this compound's overall pharmacological profile. Further studies are warranted to explore its pharmacokinetic properties, in vivo efficacy, and safety profile to assess its potential as a therapeutic agent.

References

Allosteric Modulation of Muscarinic Receptors by Dimethyl-W84 Dibromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the allosteric modulation of muscarinic acetylcholine (B1216132) receptors (mAChRs) by Dimethyl-W84 dibromide. Dimethyl-W84 is a synthetic bis-quaternary ammonium (B1175870) compound that acts as a selective allosteric modulator, primarily at the M2 muscarinic receptor subtype. This document collates quantitative binding and functional data, details key experimental protocols for studying such modulators, and visualizes the underlying molecular and experimental frameworks. The information presented is intended to serve as a comprehensive resource for researchers in pharmacology and drug development investigating the therapeutic potential of allosteric modulation of mAChRs.

Introduction to Allosteric Modulation of Muscarinic Receptors

Muscarinic acetylcholine receptors are a family of five G protein-coupled receptor (GPCR) subtypes (M1-M5) that mediate the diverse effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[1] Due to the highly conserved nature of the orthosteric binding site for acetylcholine across these subtypes, developing subtype-selective agonists or antagonists has been a significant challenge. Allosteric modulators, which bind to a topographically distinct site on the receptor, offer a promising alternative strategy to achieve subtype selectivity.[2]

These modulators can alter the affinity and/or efficacy of the endogenous ligand, acetylcholine, in a subtype-specific manner.[1] this compound and its parent compound, W84, are classic examples of allosteric modulators that interact with a "common" allosteric site located on the extracellular surface of the receptor.[2][3] This guide focuses on the pharmacological and methodological aspects of this compound's interaction with muscarinic receptors.

Quantitative Data on this compound and Related Compounds

The following tables summarize the available quantitative data for this compound and its parent compound W84 at various muscarinic receptor subtypes. The data is primarily derived from radioligand binding studies.

Table 1: Binding Affinity of Allosteric Modulators at Muscarinic Receptors

CompoundReceptor SubtypePreparationRadioligandAffinity (Kd or Ki)Reference
[3H]Dimethyl-W84M2Porcine heart-4.8 nM (Kd)Tränkle et al., 2003
W84M2Guinea pig paced atriaOxotremorine~160 nM (KA)Mohr et al., 1998
W84M1/M4-likeRabbit vas deferensOxotremorine~800 nM (KB)Mohr et al., 1998
W84M3Guinea pig ileumOxotremorine~4,000 nM (KB)Mohr et al., 1998

Table 2: Cooperativity of W84 with Orthosteric Ligands at Muscarinic Receptors

Allosteric ModulatorReceptor SubtypeOrthosteric LigandCooperativity (α)EffectReference
W84M2[3H]NMS2.4NegativeMohr et al., 1998
W84M2[3H]AF-DX 384194NegativeMohr et al., 1998
W84M2Oxotremorine (with NMS)18PositiveMohr et al., 1998
W84M2Oxotremorine (with AF-DX 384)444NegativeMohr et al., 1998

Table 3: Functional Activity of W84 at Muscarinic Receptors

CompoundAssayPreparationEffectPotency (ECdiss)Reference
W84[3H]NMS DissociationGuinea pig heartInhibition900 nMMohr et al., 1998
W84[3H]AF-DX 384 DissociationGuinea pig heartInhibition33,300 nMMohr et al., 1998
W84[35S]GTPγS BindingAtrial membranesInverse Agonist-Christopoulos et al.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the allosteric modulation of muscarinic receptors by compounds like this compound.

Radioligand Binding Assays

Radioligand binding assays are fundamental for determining the affinity of an allosteric modulator for its binding site and its effect on the binding of an orthosteric ligand.

Objective: To determine the binding affinity (Kd or Ki) of Dimethyl-W84 and its cooperativity (α) with an orthosteric radioligand (e.g., [3H]N-methylscopolamine, [3H]NMS).

Materials:

  • Membrane preparations from cells or tissues expressing the muscarinic receptor subtype of interest.

  • [3H]Dimethyl-W84 or a suitable orthosteric radioligand (e.g., [3H]NMS).

  • Unlabeled this compound.

  • Assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl2, pH 7.4).

  • Scintillation vials and scintillation cocktail.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Liquid scintillation counter.

Protocol for [3H]Dimethyl-W84 Saturation Binding:

  • Prepare serial dilutions of [3H]Dimethyl-W84 in assay buffer.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of [3H]Dimethyl-W84 dilution, and 100 µL of membrane preparation.

  • For non-specific binding, add a high concentration of unlabeled Dimethyl-W84 (e.g., 10 µM) to a parallel set of wells.

  • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Analyze the data using non-linear regression to determine the Kd (dissociation constant) and Bmax (maximum number of binding sites).

Protocol for Cooperativity Studies with an Orthosteric Radioligand:

  • Prepare serial dilutions of unlabeled this compound.

  • In a 96-well plate, add 50 µL of assay buffer, 50 µL of a fixed concentration of [3H]NMS (typically near its Kd value), 50 µL of Dimethyl-W84 dilution, and 50 µL of membrane preparation.

  • For total binding, omit the unlabeled modulator. For non-specific binding, add a high concentration of a suitable orthosteric antagonist (e.g., 1 µM atropine).

  • Incubate, filter, and count as described above.

  • Analyze the data using an allosteric ternary complex model to determine the Ki of Dimethyl-W84 and the cooperativity factor (α).

[35S]GTPγS Binding Assay

This functional assay measures the activation of G proteins, which is an early event in the GPCR signaling cascade. It can be used to determine if an allosteric modulator has agonist, antagonist, or inverse agonist properties.

Objective: To assess the functional effect of Dimethyl-W84 on G protein activation mediated by a specific muscarinic receptor subtype.

Materials:

  • Membrane preparations.

  • [35S]GTPγS.

  • GDP.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • Agonist (e.g., acetylcholine).

  • This compound.

  • Scintillation proximity assay (SPA) beads (optional, for a non-filtration method).

Protocol:

  • Prepare membrane homogenates from cells expressing the muscarinic receptor of interest.

  • In a 96-well plate, add assay buffer, GDP (to a final concentration of ~10 µM), membrane preparation, and the test compound (Dimethyl-W84).

  • To measure agonist activity, add varying concentrations of acetylcholine.

  • Pre-incubate the plate for a short period (e.g., 15-30 minutes) at 30°C.

  • Initiate the reaction by adding [35S]GTPγS (to a final concentration of ~0.1 nM).

  • Incubate for a defined time (e.g., 30-60 minutes) at 30°C.

  • Terminate the reaction by rapid filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Quantify the bound [35S]GTPγS by liquid scintillation counting.

  • Analyze the data to determine the Emax (maximum effect) and EC50 (potency) of the agonist in the presence and absence of Dimethyl-W84. A leftward shift in the agonist dose-response curve indicates positive cooperativity, while a rightward shift indicates negative cooperativity. Direct stimulation of [35S]GTPγS binding by Dimethyl-W84 in the absence of an agonist would indicate allosteric agonism, while a reduction in basal binding would suggest inverse agonism.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows.

Muscarinic_Signaling_Pathways cluster_M1_M3_M5 M1, M3, M5 Receptor Signaling cluster_M2_M4 M2, M4 Receptor Signaling M1_M3_M5 M1/M3/M5 Receptor Gq11 Gq/11 M1_M3_M5->Gq11 ACh PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation M2_M4 M2/M4 Receptor Gio Gi/o M2_M4->Gio ACh AC Adenylyl Cyclase Gio->AC inhibits ATP ATP AC->ATP converts cAMP cAMP ATP->cAMP

Caption: Muscarinic Receptor Signaling Pathways.

Radioligand_Binding_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Radioligand, Modulator) start->prepare_reagents incubation Incubate at Equilibrium prepare_reagents->incubation filtration Rapid Filtration (Separate Bound from Free) incubation->filtration counting Liquid Scintillation Counting filtration->counting analysis Data Analysis (Kd, Ki, α) counting->analysis end End analysis->end

Caption: Radioligand Binding Assay Workflow.

GTPgS_Binding_Workflow start Start prepare_mix Prepare Assay Mix (Membranes, GDP, Modulator, Agonist) start->prepare_mix pre_incubate Pre-incubation prepare_mix->pre_incubate add_gtpgs Add [³⁵S]GTPγS to Initiate pre_incubate->add_gtpgs incubate_reaction Incubate for Reaction add_gtpgs->incubate_reaction terminate Terminate by Filtration incubate_reaction->terminate count Scintillation Counting terminate->count analyze Data Analysis (EC₅₀, Emax) count->analyze end End analyze->end

Caption: [³⁵S]GTPγS Binding Assay Workflow.

Allosteric_Ternary_Complex_Model R R AR AR R->AR + A (KA) RB RB R->RB + B (KB) AR->R ARB ARB AR->ARB + B (αKB) RB->R RB->ARB + A (αKA) ARB->AR ARB->RB

Caption: Allosteric Ternary Complex Model.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the allosteric modulation of muscarinic receptors, particularly the M2 subtype. Its high affinity and the availability of a radiolabeled form have facilitated the direct study of the common allosteric site on these receptors. The data and protocols presented in this guide provide a foundation for further research into the structure-activity relationships of bis-quaternary ammonium allosteric modulators and their potential for the development of subtype-selective therapeutics. A deeper understanding of the interactions of such compounds with all five muscarinic subtypes will be crucial for translating the concept of allosteric modulation into clinical applications for a variety of neurological and peripheral disorders.

References

Dimethyl-W84 Dibromide: A Technical Guide to Solubility, Stability, and a Core Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility and stability of Dimethyl-W84 dibromide, a potent and selective allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor. This document also details key experimental protocols and elucidates its primary signaling pathway, offering valuable insights for researchers in neuroscience and drug development.

Core Properties of this compound

This compound is a crucial tool for studying the function and therapeutic potential of M2 muscarinic acetylcholine receptors. A summary of its key chemical and physical properties is presented below.

PropertyValueSource
Chemical Name N¹,N⁶-bis[3-(1,3-dihydro-5-methyl-1,3-dioxo-2H-isoindol-2-yl)propyl]-N¹,N¹,N⁶,N⁶-tetramethyl-1,6-hexanediaminium, dibromide[1]
CAS Number 402475-33-6[1]
Molecular Formula C₃₄H₄₈Br₂N₄O₄
Molecular Weight 736.58 g/mol
Appearance Solid[1]

Solubility Profile

Understanding the solubility of this compound is critical for its effective use in experimental settings. The compound exhibits solubility in both aqueous and organic solvents.

SolventSolubility
Water Soluble
Dimethyl Sulfoxide (DMSO) Soluble[1]

Stability and Storage

Proper storage is essential to maintain the integrity and activity of this compound.

ConditionStability
Storage Temperature -20°C
Long-term Stability ≥ 4 years

When stored as a solid at -20°C, this compound is stable for at least four years. Solutions in DMSO can be prepared for immediate use, but long-term storage of solutions is not generally recommended to avoid potential degradation.

Mechanism of Action and Signaling Pathway

This compound acts as a selective allosteric modulator of the M2 muscarinic acetylcholine receptor. Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand, acetylcholine, binds. This binding modulates the receptor's response to acetylcholine.

The M2 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins. Upon activation, the M2 receptor initiates a signaling cascade that leads to various cellular responses.

M2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine M2R M2 Muscarinic Receptor Acetylcholine->M2R Binds to orthosteric site Dimethyl-W84 Dimethyl-W84 Dimethyl-W84->M2R Binds to allosteric site G_protein Gi/o Protein (αβγ subunits) M2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi/o inhibits GIRK GIRK Channel G_protein->GIRK βγ activates Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel βγ inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates targets GIRK->Cellular_Response K⁺ efflux (Hyperpolarization) Ca_channel->Cellular_Response Reduced Ca²⁺ influx

M2 Muscarinic Receptor Signaling Pathway

Diagram Caption: This diagram illustrates the canonical signaling pathway of the M2 muscarinic acetylcholine receptor. Acetylcholine binds to the orthosteric site, while this compound binds to an allosteric site, modulating receptor activity. Activation of the M2 receptor leads to the dissociation of the Gi/o protein. The α subunit inhibits adenylyl cyclase, decreasing cAMP levels and subsequent protein kinase A (PKA) activity. The βγ subunits can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization, and inhibit voltage-gated calcium channels, reducing calcium influx. These events collectively contribute to the cellular response.

Experimental Protocols

Detailed experimental protocols for working with this compound can be derived from the foundational research that characterized its properties. The following are generalized methodologies based on the work of Tränkle and colleagues.

Radioligand Binding Assays

These assays are fundamental for characterizing the interaction of this compound with the M2 receptor.

Objective: To determine the binding affinity (Kd) and receptor density (Bmax) of [³H]Dimethyl-W84 and to assess the effect of other ligands on its binding.

Materials:

  • [³H]Dimethyl-W84 (radioligand)

  • Unlabeled this compound

  • Membrane preparations from cells or tissues expressing M2 receptors (e.g., CHO-hM2 cells, porcine heart)

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Protocol Workflow:

Radioligand_Binding_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis A Prepare membrane homogenates C Incubate membranes with [³H]Dimethyl-W84 and varying concentrations of unlabeled ligand A->C B Prepare serial dilutions of unlabeled Dimethyl-W84 B->C D Rapidly filter the incubation mixture through glass fiber filters C->D E Wash filters with ice-cold buffer D->E F Place filters in scintillation vials with scintillation cocktail E->F G Quantify radioactivity using a liquid scintillation counter F->G H Calculate specific binding G->H I Perform non-linear regression analysis to determine Kd and Bmax H->I

Radioligand Binding Assay Workflow

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing M2 receptors in a suitable buffer and prepare a membrane fraction by centrifugation.

  • Incubation: In a multi-well plate, incubate a fixed concentration of [³H]Dimethyl-W84 with the membrane preparation in the absence or presence of increasing concentrations of unlabeled this compound. Total binding is measured in the absence of unlabeled ligand, and non-specific binding is determined in the presence of a high concentration of unlabeled ligand.

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using non-linear regression to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Functional Assays (e.g., cAMP Accumulation Assay)

Functional assays are used to determine the effect of this compound on M2 receptor-mediated signaling.

Objective: To measure the inhibition of adenylyl cyclase activity, and consequently cAMP production, following M2 receptor activation.

Materials:

  • Cells expressing M2 receptors (e.g., CHO-hM2 cells)

  • Forskolin (an adenylyl cyclase activator)

  • Acetylcholine or another M2 receptor agonist

  • This compound

  • Cell lysis buffer

  • cAMP assay kit (e.g., ELISA-based)

Protocol Workflow:

cAMP_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_lysis_measurement Lysis & Measurement cluster_analysis Data Analysis A Culture M2 receptor-expressing cells B Pre-incubate cells with This compound A->B C Stimulate cells with Forskolin and an M2 agonist B->C D Lyse the cells C->D E Measure intracellular cAMP levels using a cAMP assay kit D->E F Generate concentration-response curves E->F G Calculate EC₅₀ or IC₅₀ values F->G

cAMP Accumulation Assay Workflow

Procedure:

  • Cell Culture: Plate M2 receptor-expressing cells in a multi-well plate and grow to a suitable confluency.

  • Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a specified period.

  • Stimulation: Stimulate the cells with a fixed concentration of an M2 receptor agonist in the presence of forskolin. Forskolin is used to elevate basal cAMP levels, making the inhibitory effect of M2 receptor activation more readily measurable.

  • Cell Lysis: Terminate the stimulation and lyse the cells to release the intracellular contents, including cAMP.

  • cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercially available cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the concentration of the M2 agonist or this compound to generate concentration-response curves and determine the EC₅₀ or IC₅₀ values.

Conclusion

This technical guide provides essential information on the solubility, stability, and core signaling pathway of this compound. The detailed experimental protocols offer a foundation for researchers to effectively utilize this valuable pharmacological tool in their studies of M2 muscarinic acetylcholine receptor function and its role in health and disease. Adherence to proper storage and handling procedures will ensure the integrity and reliability of experimental results.

References

An In-depth Technical Guide to Dimethyl-W84 Dibromide: Discovery and History

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyl-W84 dibromide has been identified as a potent and selective allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor (M2R). This guide provides a comprehensive overview of its discovery, chemical properties, and the key experimental findings that have defined its pharmacological profile. Detailed methodologies from seminal studies are presented, along with a synthesis of quantitative data to facilitate understanding of its interaction with the M2R. Furthermore, this document illustrates the associated signaling pathways and experimental workflows through detailed diagrams, offering a thorough resource for researchers in pharmacology and drug development.

Introduction

Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that mediate the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems. The M2 subtype, in particular, plays a crucial role in regulating cardiac function and neuronal activity. The discovery of allosteric modulators, which bind to a site topographically distinct from the orthosteric site for acetylcholine, has opened new avenues for achieving receptor subtype selectivity in drug design. This compound has emerged as a key tool compound for studying the allosteric modulation of M2Rs. It is a derivative of the parent compound W-84 and has been instrumental in characterizing the common allosteric site on these receptors.[1]

Chemical Properties and Identification

This compound is a complex organic molecule with the systematic name N¹,N⁶-bis[3-(1,3-dihydro-5-methyl-1,3-dioxo-2H-isoindol-2-yl)propyl]-N¹,N¹,N⁶,N⁶-tetramethyl-1,6-hexanediaminium, dibromide.[1] Its identity and key properties are summarized in the table below.

PropertyValue
CAS Number 402475-33-6
Molecular Formula C₃₄H₄₈Br₂N₄O₄
Molecular Weight 736.58 g/mol
Alternate Names N,N′-Bis[3-(1,3-dihydro-5-methyl-1,3-dioxo-2H-isoindol-2-yl)propyl]-N,N,N′,N′-tetramethyl-1,6-hexanediamminium dibromide
Purity ≥98%
Applications A potent and selective allosteric modulator of M2 muscarinic receptors.[2]

Discovery and Foundational Research

The initial characterization of this compound was detailed in a 1998 publication by Tränkle and colleagues.[1] This study aimed to identify a radiolabeled ligand that could directly bind to the allosteric site of the M2 muscarinic receptor, a feat that had previously been challenging.

The research demonstrated that the tritiated form of Dimethyl-W84, [³H]dimethyl-W84, exhibited high-affinity binding to M2 receptors in porcine heart homogenates, particularly in the presence of the orthosteric antagonist N-methylscopolamine (NMS).[1] This finding was significant as it provided the first direct evidence of an allosteric binding event and established [³H]dimethyl-W84 as a valuable tool for studying the common allosteric site on M2 receptors.[1]

A subsequent study in 2003 by the same research group further refined the binding assay for [³H]dimethyl-W84 and explored its interactions with a range of orthosteric and allosteric ligands. This work solidified the understanding of the allosteric ternary complex model in the context of the M2 receptor and provided a more detailed characterization of the binding kinetics of Dimethyl-W84.

Mechanism of Action: Allosteric Modulation

This compound functions as a positive allosteric modulator of antagonist binding at the M2 muscarinic receptor. This means it binds to a site on the receptor that is different from the acetylcholine binding site and, in doing so, increases the affinity of orthosteric antagonists for the receptor. A key experimental observation is that Dimethyl-W84 significantly slows the dissociation rate of the orthosteric antagonist [³H]N-methylscopolamine ([³H]NMS) from the M2 receptor.[1]

The interaction between Dimethyl-W84, the orthosteric ligand, and the M2 receptor can be described by the allosteric ternary complex model. This model accounts for the binding of both the orthosteric and allosteric ligands to the receptor and the cooperativity between them.

Allosteric_Ternary_Complex_Model R M2 Receptor RA Receptor-Orthosteric Complex R->RA KA RB Receptor-Allosteric Complex R->RB KB A Orthosteric Ligand (e.g., NMS) B Allosteric Modulator (Dimethyl-W84) RAB Receptor-Orthosteric-Allosteric (Ternary) Complex RA->RAB αKB RB->RAB αKA

Figure 1. Allosteric Ternary Complex Model for Dimethyl-W84.

Key Experimental Data

The foundational studies on this compound yielded critical quantitative data that define its pharmacological activity.

Table 1: Binding Affinity and Potency of this compound
ParameterValueExperimental ConditionsSource
EC₅₀ (dissociation retardation of [³H]NMS)3 nMPorcine heart homogenatesTränkle et al., 1998[1]
K_D (high-affinity binding of [³H]dimethyl-W84)2 nMPorcine heart homogenates in the presence of 1 µM NMSTränkle et al., 1998[1]
B_max (high-affinity binding of [³H]dimethyl-W84)68 fmol/mg proteinPorcine heart homogenates in the presence of 1 µM NMSTränkle et al., 1998[1]
Table 2: Affinity of Various Allosteric Ligands for the [³H]dimethyl-W84 Binding Site
CompoundlogKi, allosteric
Gallamine-6.34
W84-7.22
Alcuronium-7.11
Strychnine-6.04

Data from Tränkle et al., 2003, representing the logarithm of the inhibitory constant for binding to the allosteric site on M2 receptors.

Detailed Experimental Protocols

The following protocols are based on the methodologies described in the seminal publications by Tränkle and colleagues.

Preparation of Porcine Heart Homogenates
  • Tissue Source: Fresh porcine hearts are obtained from a local abattoir.

  • Dissection: The ventricular tissue is dissected and placed in ice-cold homogenization buffer.

  • Homogenization: The tissue is minced and then homogenized using a Polytron homogenizer in a buffer solution (e.g., 4 mM Na₂HPO₄, 1 mM KH₂PO₄, pH 7.4).

  • Centrifugation: The homogenate is centrifuged at low speed to remove large debris. The resulting supernatant is then centrifuged at high speed to pellet the cell membranes.

  • Washing: The membrane pellet is washed by resuspension in fresh buffer and re-centrifugation.

  • Storage: The final membrane pellet is resuspended in a suitable buffer, and protein concentration is determined. Aliquots are stored at -80°C until use.

[³H]dimethyl-W84 Radioligand Binding Assay
  • Reaction Mixture: The assay is typically performed in a final volume of 250-500 µL in a buffer solution (e.g., 4 mM Na₂HPO₄, 1 mM KH₂PO₄, pH 7.4).

  • Incubation Components:

    • Porcine heart membranes (typically 50-100 µg of protein).

    • [³H]dimethyl-W84 (at a concentration near its K_D, e.g., 0.3 nM).

    • For antagonist-occupied receptor studies, a saturating concentration of an orthosteric antagonist (e.g., 1 µM N-methylscopolamine).

    • For competition assays, varying concentrations of the competing ligand.

  • Incubation: The mixture is incubated at a controlled temperature (e.g., 23°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Termination: The binding reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/C) to separate bound from free radioligand.

  • Washing: The filters are rapidly washed with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled allosteric ligand (e.g., 10 µM W84). Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using non-linear regression to determine parameters such as K_D, B_max, and K_i.

Experimental_Workflow_Binding_Assay cluster_prep Membrane Preparation cluster_assay Radioligand Binding Assay cluster_analysis Data Analysis P1 Homogenize Porcine Heart Tissue P2 Centrifuge to Isolate Membranes P1->P2 P3 Wash and Resuspend Membranes P2->P3 A1 Prepare Assay Mixture: Membranes, [3H]dimethyl-W84, +/- Competitors P3->A1 A2 Incubate to Equilibrium A1->A2 A3 Rapid Filtration A2->A3 A4 Wash Filters A3->A4 D1 Liquid Scintillation Counting A4->D1 D2 Calculate Specific Binding D1->D2 D3 Non-linear Regression (KD, Bmax, Ki) D2->D3

Figure 2. Workflow for the [³H]dimethyl-W84 Binding Assay.

M2 Muscarinic Receptor Signaling Pathway

The M2 muscarinic receptor is a member of the Gi/o-coupled GPCR family. Upon activation by an agonist, it initiates a signaling cascade that primarily leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. Allosteric modulators like Dimethyl-W84 do not typically activate the receptor themselves but modify the receptor's response to orthosteric ligands.

M2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M2R M2 Receptor G_protein Gi/o Protein (α, βγ subunits) M2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., decreased heart rate) PKA->Cellular_Response Agonist Acetylcholine (Agonist) Agonist->M2R Dimethyl_W84 Dimethyl-W84 (Allosteric Modulator) Dimethyl_W84->M2R Modulates Antagonist Binding

Figure 3. M2 Muscarinic Receptor Signaling Pathway.

Conclusion

This compound is a pivotal pharmacological tool that has significantly advanced our understanding of the allosteric modulation of M2 muscarinic receptors. Its high affinity and selectivity for the common allosteric site have enabled detailed characterization of receptor-ligand interactions. The experimental protocols and data presented in this guide, derived from the foundational research, provide a comprehensive resource for scientists working on muscarinic receptor pharmacology and allosteric modulator drug discovery. The continued use of Dimethyl-W84 and similar compounds will undoubtedly lead to further insights into the complexities of GPCR signaling and aid in the development of novel therapeutics with enhanced subtype selectivity.

References

Methodological & Application

Application Notes and Protocols for the Functional Characterization of Dimethyl-W84 dibromide, a Selective M2 Muscarinic Receptor Allosteric Modulator

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dimethyl-W84 dibromide is a selective allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor (M2R).[1] Unlike orthosteric ligands that bind to the same site as the endogenous agonist, acetylcholine, allosteric modulators bind to a topographically distinct site on the receptor.[2][3] This binding can alter the receptor's conformation, thereby modulating the affinity and/or efficacy of orthosteric ligands.[4] this compound has been shown to act as an inverse agonist with respect to [³⁵S]GTPγS binding in atrial membranes, and it can influence the binding of orthosteric antagonists.[4][5] The M2R is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins.[4][6] Activation of the M2R leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the modulation of ion channels.[6][7] These application notes provide detailed protocols for functional assays to characterize the effects of this compound on the M2 muscarinic receptor.

Mechanism of Action: Allosteric Modulation of the M2 Muscarinic Receptor

This compound functions as an allosteric modulator, meaning it binds to a site on the M2R that is distinct from the acetylcholine binding site. This allosteric binding induces a conformational change in the receptor that can:

  • Modulate Orthosteric Ligand Affinity: It can increase (positive cooperativity) or decrease (negative cooperativity) the binding affinity of orthosteric agonists or antagonists.[4]

  • Modulate Orthosteric Ligand Efficacy: It can enhance or inhibit the functional response elicited by an orthosteric agonist.[4]

  • Exhibit Intrinsic Activity: Some allosteric modulators can activate or inhibit receptor signaling on their own, acting as allosteric agonists or inverse agonists.[4]

The M2R is a Gi/o-coupled receptor. Upon activation by an agonist, the receptor facilitates the exchange of GDP for GTP on the α-subunit of the associated G-protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, both of which can modulate downstream effectors. The primary signaling pathway involves the inhibition of adenylyl cyclase, which reduces the production of the second messenger cAMP.[7]

Visualizations

M2_Signaling_Pathway M2 Muscarinic Receptor Signaling Pathway M2R M2 Receptor G_protein Gi/o Protein (αβγ-GDP) M2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ACh Acetylcholine (Agonist) ACh->M2R Binds to orthosteric site Dimethyl_W84 Dimethyl-W84 (Allosteric Modulator) Dimethyl_W84->M2R Binds to allosteric site ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Heart Rate) PKA->Cellular_Response Phosphorylates Targets

M2 Receptor Signaling Pathway

GTP_Workflow Experimental Workflow for [³⁵S]GTPγS Binding Assay prep 1. Membrane Preparation CHO or HEK293 cells expressing M2R reagents 2. Reagent Preparation Serial dilutions of Dimethyl-W84, agonist, GDP, and [³⁵S]GTPγS prep->reagents incubation 3. Incubation Membranes + Compounds + [³⁵S]GTPγS (e.g., 60 min at 30°C) reagents->incubation filtration 4. Filtration Rapidly separate bound from free [³⁵S]GTPγS using a cell harvester and filter mats incubation->filtration counting 5. Scintillation Counting Quantify radioactivity on filter mats filtration->counting analysis 6. Data Analysis Plot concentration-response curves and determine EC₅₀/IC₅₀ values counting->analysis

Workflow for [³⁵S]GTPγS Binding Assay

Allosteric_Modulation Logical Relationship of Allosteric Modulation cluster_receptor M2 Receptor Ortho_Site Orthosteric Site Conformation Receptor Conformational Change Ortho_Site->Conformation Induces Allo_Site Allosteric Site Allo_Site->Conformation Induces Agonist Orthosteric Ligand (e.g., Acetylcholine) Agonist->Ortho_Site Binds Modulator Allosteric Modulator (Dimethyl-W84) Modulator->Allo_Site Binds Conformation->Ortho_Site Modulates Affinity Response Altered Functional Response Conformation->Response Leads to

Allosteric Modulation Mechanism

Experimental Protocols

Protocol 1: Radioligand Binding Assay

This assay is used to determine how this compound affects the binding of a known M2R radiolabeled antagonist (e.g., [³H]N-methylscopolamine, [³H]NMS). It can be used to calculate the affinity (KB) of Dimethyl-W84 and its cooperativity factor (α) with the orthosteric ligand.[4][8]

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human M2R.

  • Radioligand: [³H]N-methylscopolamine ([³H]NMS).

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • This compound stock solution (in water or DMSO).

  • Non-specific binding control: Atropine (B194438) (1 µM).

  • 96-well filter plates (e.g., GF/C).

  • Scintillation cocktail.

  • Microplate scintillation counter.

Procedure:

  • Membrane Preparation: Thaw M2R-expressing cell membranes on ice. Homogenize and dilute in assay buffer to a final concentration of 5-20 µg of protein per well.[9]

  • Assay Setup: In a 96-well plate, add in the following order:

    • 50 µL of assay buffer or this compound at various concentrations.

    • 50 µL of [³H]NMS (at a final concentration near its Kd, e.g., 0.5-1 nM).

    • 100 µL of the diluted membrane preparation.

    • For non-specific binding wells, add atropine instead of buffer.

  • Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to reach equilibrium.[9]

  • Filtration: Terminate the assay by rapid filtration through the 96-well filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.[9]

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.

Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the specific binding of [³H]NMS as a function of the log concentration of Dimethyl-W84.

  • Fit the data to an appropriate allosteric model to determine the IC₅₀ or EC₅₀, which can be used to calculate the affinity (KB) and cooperativity factor (α) of Dimethyl-W84.

ParameterDescriptionTypical Value Range
[³H]NMS Kd Dissociation constant for the radioligand0.2 - 1.0 nM
Membrane Protein Amount per well5 - 20 µg
Incubation Time Time to reach equilibrium60 - 90 minutes
Atropine (NSB) Concentration for non-specific binding1 µM
Protocol 2: [³⁵S]GTPγS Binding Assay

This functional assay measures the activation of Gi/o proteins following M2R stimulation. It can be used to characterize Dimethyl-W84 as an allosteric agonist, antagonist, or modulator of an orthosteric agonist's potency and efficacy.[8][10]

Materials:

  • Cell membranes from CHO or HEK293 cells expressing the human M2R.

  • [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP (Guanosine 5'-diphosphate).

  • Orthosteric agonist (e.g., carbachol (B1668302) or acetylcholine).

  • This compound stock solution.

  • Non-specific binding control: Unlabeled GTPγS (10 µM).

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Thaw M2R membranes on ice and dilute in assay buffer to a final concentration of 5-15 µg of protein per well.

  • Assay Setup: In a 96-well plate, add reagents in the following order:

    • Assay buffer.

    • This compound (and/or orthosteric agonist) at various concentrations.

    • GDP (final concentration 1-10 µM).

    • M2R membrane preparation.

    • Pre-incubate for 15-20 minutes at 30°C.

  • Initiate Reaction: Add [³⁵S]GTPγS to a final concentration of 0.1-0.5 nM to start the reaction.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.[10]

  • Filtration and Detection: Terminate the reaction and process the plate as described in the Radioligand Binding Assay protocol (steps 4 and 5).

Data Analysis:

  • Agonist/Inverse Agonist Mode: Plot [³⁵S]GTPγS binding against the log concentration of Dimethyl-W84 to determine its EC₅₀ (agonist) or IC₅₀ (inverse agonist) and maximal effect (Emax).

  • Antagonist/Modulator Mode: Generate agonist concentration-response curves in the absence and presence of fixed concentrations of Dimethyl-W84. Analyze the data for shifts in agonist potency (EC₅₀) and/or efficacy (Emax).

ParameterDescriptionTypical Value Range
[³⁵S]GTPγS Final concentration0.1 - 0.5 nM
GDP Final concentration1 - 10 µM
Membrane Protein Amount per well5 - 15 µg
Incubation Time Reaction time30 - 60 minutes
Protocol 3: cAMP Inhibition Assay

This assay measures the downstream functional consequence of M2R activation—the inhibition of cAMP production. It is suitable for whole-cell formats and can characterize the functional effects of Dimethyl-W84.[1][11]

Materials:

  • CHO or HEK293 cells stably expressing the human M2R.

  • Cell culture medium (e.g., DMEM/F12).

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • Orthosteric agonist (e.g., carbachol).

  • This compound stock solution.

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Procedure:

  • Cell Plating: Seed M2R-expressing cells into a 96- or 384-well plate and grow to 80-90% confluency.

  • Cell Stimulation:

    • Wash cells once with pre-warmed stimulation buffer.

    • Add Dimethyl-W84 and/or orthosteric agonist at various concentrations to the wells.

    • Add forskolin to all wells (except basal control) to a final concentration that stimulates cAMP production to about 80% of its maximum (e.g., 1-10 µM). This elevates the cAMP baseline, making inhibition easier to detect.[12]

  • Incubation: Incubate the plate at 37°C for 15-30 minutes.

  • Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.[11]

Data Analysis:

  • Generate concentration-response curves by plotting the percentage of forskolin-stimulated cAMP inhibition against the log concentration of the test compound(s).

  • Fit the data to a sigmoidal dose-response curve to determine IC₅₀ and Emax values.

  • To assess allosteric modulation, generate agonist dose-response curves in the presence of fixed concentrations of Dimethyl-W84.

ParameterDescriptionTypical Value Range
Forskolin Concentration to stimulate AC1 - 10 µM
IBMX Phosphodiesterase inhibitor0.5 mM
Cell Density Plating density per well (96-well)20,000 - 50,000 cells
Stimulation Time Incubation with compounds15 - 30 minutes

By following these detailed protocols, researchers can effectively characterize the allosteric modulatory effects of this compound on the M2 muscarinic receptor, providing valuable insights for pharmacological studies and drug development.

References

Application Notes and Protocols for Cell-Based Assays of M2 Muscarinic Acetylcholine Receptor Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The M2 muscarinic acetylcholine (B1216132) receptor (M2R), a member of the G protein-coupled receptor (GPCR) family, is a critical regulator of cardiovascular and central nervous system functions. Primarily coupled to Gαi/o proteins, its activation inhibits adenylyl cyclase, reducing intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1] Beyond this canonical pathway, the M2R engages in complex signaling cascades involving β-arrestin recruitment, modulation of the PI3K/Akt/mTORC1 pathway, and activation of the ERK/MAP kinase pathway.[2][3][4] Allosteric modulators, which bind to a site topographically distinct from the orthosteric site for acetylcholine, offer a promising therapeutic strategy for achieving receptor subtype selectivity.[5][6]

These application notes provide detailed protocols for key cell-based assays to identify and characterize allosteric modulators of the M2 receptor. The assays described herein are designed to probe different aspects of M2R signaling, enabling a comprehensive pharmacological profiling of test compounds.

M2 Receptor Signaling Pathways

The M2R can initiate signaling through multiple intracellular pathways upon activation. The canonical pathway involves the inhibition of cAMP production, while non-canonical pathways include the recruitment of β-arrestin and the activation of MAP kinases. Understanding these pathways is crucial for designing and interpreting cell-based assays for M2R allosteric modulators.

M2R_Signaling_Pathways cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm M2R M2 Receptor GRK GRK M2R->GRK Phosphorylation G_protein Gαi/βγ M2R->G_protein Activation beta_arrestin β-Arrestin M2R->beta_arrestin Recruitment AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion of ATP GRK->M2R G_protein->AC Inhibition PI3K PI3K G_protein->PI3K βγ subunit PKA PKA cAMP->PKA Activation Cellular_Response_cAMP Cellular Response (e.g., Ion Channel Regulation) PKA->Cellular_Response_cAMP beta_arrestin->PI3K ERK ERK1/2 beta_arrestin->ERK Scaffolding Cellular_Response_Arrestin Cellular Response (Internalization, Signaling) beta_arrestin->Cellular_Response_Arrestin Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 mTORC1->Cellular_Response_Arrestin Cellular_Response_ERK Cellular Response (Gene Transcription, etc.) ERK->Cellular_Response_ERK

Caption: M2 Receptor Signaling Pathways.

Experimental Protocols

This section provides detailed protocols for four key cell-based assays to characterize M2 receptor allosteric modulators.

cAMP Accumulation Assay

This assay measures the ability of a compound to modulate the agonist-induced inhibition of cAMP production. It is the primary functional assay for Gαi-coupled receptors like the M2R.

cAMP_Assay_Workflow A Seed CHO-K1 cells stably expressing M2R B Incubate overnight A->B C Pre-treat with allosteric modulator B->C D Stimulate with agonist + forskolin (B1673556) C->D E Lyse cells and add detection reagents D->E F Measure signal (e.g., HTRF, luminescence) E->F G Data Analysis: Concentration-response curves F->G

Caption: cAMP Accumulation Assay Workflow.

Protocol:

  • Cell Culture: Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing the human M2 receptor in a suitable growth medium (e.g., F-12K with 10% FBS and a selection antibiotic).

  • Cell Seeding: Seed the cells into a 384-well white opaque plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the allosteric modulator and a reference agonist (e.g., acetylcholine) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA).

  • Assay Procedure:

    • Remove the growth medium from the cells and add the assay buffer.

    • Add the allosteric modulator to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

    • Add the M2R agonist in the presence of forskolin (an adenylyl cyclase activator) to all wells. The forskolin concentration should be predetermined to elicit a submaximal cAMP response.

    • Incubate for 30 minutes at 37°C.

  • Detection: Lyse the cells and measure cAMP levels using a commercially available kit (e.g., HTRF, LANCE, or GloSensor). Follow the manufacturer's instructions for the detection steps.

  • Data Analysis: Plot the concentration-response curves for the agonist in the presence and absence of the allosteric modulator. Calculate the EC50 and Emax values. For positive allosteric modulators (PAMs), a leftward shift in the agonist's EC50 and/or an increase in Emax will be observed. For negative allosteric modulators (NAMs), a rightward shift in the EC50 and/or a decrease in Emax will be seen.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated M2 receptor, a key event in receptor desensitization and G protein-independent signaling.

bArrestin_Assay_Workflow A Seed cells expressing M2R-tag and β-arrestin-tag B Incubate overnight A->B C Add allosteric modulator B->C D Add agonist C->D E Incubate D->E F Add detection substrate E->F G Measure signal (e.g., luminescence, fluorescence) F->G H Data Analysis G->H

Caption: β-Arrestin Recruitment Assay Workflow.

Protocol:

  • Cell Lines: Use a cell line engineered to co-express the M2 receptor fused to a protein fragment (e.g., ProLink™) and β-arrestin fused to the complementary enzyme fragment (e.g., Enzyme Acceptor). DiscoverX PathHunter® cell lines are commonly used for this purpose.[7]

  • Cell Seeding: Plate the cells in a 384-well white opaque plate and incubate overnight.

  • Assay Procedure:

    • Add serial dilutions of the allosteric modulator to the cells.

    • Add a fixed concentration of an M2R agonist (typically the EC80 concentration for β-arrestin recruitment).

    • Incubate for 60-90 minutes at 37°C.

  • Detection: Add the detection reagents according to the manufacturer's protocol (e.g., for PathHunter assays, this involves adding a substrate for the complemented β-galactosidase enzyme).

  • Signal Measurement: Measure the chemiluminescent or fluorescent signal using a plate reader.

  • Data Analysis: Analyze the concentration-response data to determine the potency (EC50 or IC50) and efficacy (Emax) of the allosteric modulator.

Calcium Flux Assay

Since the M2R is Gαi-coupled, it does not directly stimulate calcium mobilization. To measure calcium flux, cells are co-transfected with a chimeric G protein, such as Gαqi5, which redirects the Gαi signal to the Gαq pathway, leading to an increase in intracellular calcium.

Calcium_Flux_Assay_Workflow A Seed CHO cells co-expressing M2R and Gαqi5 B Incubate overnight A->B C Load cells with a calcium-sensitive dye B->C D Add allosteric modulator C->D E Add agonist D->E F Measure fluorescence kinetics (e.g., FLIPR) E->F G Data Analysis F->G

Caption: Calcium Flux Assay Workflow.

Protocol:

  • Cell Line: Use a cell line (e.g., CHO or HEK293) stably co-expressing the human M2 receptor and a promiscuous G protein like Gαqi5.

  • Cell Plating: Seed the cells into a 384-well black-walled, clear-bottom plate and incubate overnight.

  • Dye Loading:

    • Prepare a calcium-sensitive dye solution (e.g., Fluo-4 AM or Indo-1 AM) in a suitable buffer (e.g., HBSS with 20 mM HEPES).

    • Remove the growth medium from the cells and add the dye solution.

    • Incubate for 45-60 minutes at 37°C in the dark.

  • Assay:

    • Place the cell plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument.

    • Add the allosteric modulator and incubate for a short period.

    • Add the M2R agonist and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the peak fluorescence response and plot concentration-response curves to calculate EC50 and Emax values.

ERK1/2 Phosphorylation Assay

Activation of the M2 receptor can lead to the phosphorylation of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), often through β-arrestin-mediated pathways.

ERK_Assay_Workflow A Seed M2R-expressing cells B Serum-starve cells A->B C Treat with allosteric modulator B->C D Stimulate with agonist C->D E Lyse cells D->E F Detect phosphorylated ERK1/2 (e.g., ELISA, Western Blot) E->F G Data Analysis F->G

Caption: ERK1/2 Phosphorylation Assay Workflow.

Protocol:

  • Cell Culture and Starvation:

    • Seed M2R-expressing cells in a suitable plate (e.g., 96-well).

    • Before the assay, serum-starve the cells for 4-12 hours to reduce basal ERK1/2 phosphorylation.[8]

  • Compound Treatment:

    • Treat the cells with the allosteric modulator for a specific duration.

    • Stimulate with an M2R agonist for a time determined by a time-course experiment (typically 5-15 minutes).

  • Cell Lysis: Aspirate the medium and lyse the cells in a lysis buffer containing protease and phosphatase inhibitors.

  • Detection:

    • ELISA/HTRF: Use a sandwich ELISA or HTRF kit specific for phosphorylated ERK1/2 (pERK1/2). Add the cell lysate to the assay plate and follow the manufacturer's protocol.[9]

    • Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for pERK1/2 and total ERK1/2.[8]

  • Data Analysis: Quantify the pERK1/2 signal and normalize it to the total ERK1/2 signal. Plot concentration-response curves to determine the effect of the allosteric modulator.

Data Presentation

The quantitative data obtained from these assays should be summarized in tables to facilitate comparison between different allosteric modulators.

Table 1: Pharmacological Parameters of M2 Receptor Positive Allosteric Modulators (PAMs)

CompoundAssay TypeOrthosteric AgonistpEC50 (Agonist Alone)pEC50 (Agonist + PAM)Fold ShiftEmax (% of Agonist)pKBα (Cooperativity Factor)
PAM-1 cAMPAcetylcholine7.27.95.0110%6.510
PAM-2 β-ArrestinIperoxo8.18.52.5100%7.15
'628' [35S]GTPγS BindingNMS (Antagonist)----5.965.5[10]
LY2119620 [35S]GTPγS BindingAcetylcholine------

Note: Data for PAM-1 and PAM-2 are hypothetical examples. Data for '628' is from a study on PAMs of antagonists. pKB is the negative logarithm of the allosteric ligand's equilibrium dissociation constant, and α is the cooperativity factor.

Table 2: Pharmacological Parameters of M2 Receptor Negative Allosteric Modulators (NAMs)

CompoundAssay TypeOrthosteric AgonistpEC50 (Agonist Alone)pEC50 (Agonist + NAM)Fold ShiftEmax (% of Agonist)pKBα (Cooperativity Factor)
NAM-A cAMPAcetylcholine7.26.50.280%6.80.1
NAM-B Calcium FluxCarbachol6.86.10.275%7.30.05
Gallamine Radioligand Binding[3H]NMS-----<1

Note: Data for NAM-A and NAM-B are hypothetical examples. Gallamine is a known NAM at the M2 receptor.

Conclusion

The cell-based assays detailed in these application notes provide a robust framework for the identification and characterization of allosteric modulators of the M2 muscarinic receptor. By employing a panel of assays that probe different signaling pathways, researchers can gain a comprehensive understanding of the pharmacological properties of novel compounds, facilitating the development of more selective and effective therapeutics targeting the M2 receptor.

References

Experimental Protocol for Dimethyl-W84 Dibromide in Cultured Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl-W84 dibromide is a selective allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor (M2R). Allosteric modulators bind to a site on the receptor distinct from the orthosteric site where the endogenous ligand, acetylcholine (ACh), binds. This interaction modulates the receptor's response to ACh. This compound has been shown to hinder the dissociation of orthosteric antagonists from the M2 receptor, with a reported EC50 value of 3 nM in binding assays.

M2 receptors are G protein-coupled receptors that primarily couple to Gαi/o proteins. In neurons, activation of M2 receptors typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. Additionally, the βγ-subunits of the activated G-protein can directly modulate the activity of ion channels, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels. These actions generally lead to a reduction in neuronal excitability and neurotransmitter release.

This document provides detailed protocols for the application of this compound in cultured neurons to study its effects on M2R signaling and neuronal function.

Data Presentation

Table 1: Pharmacological Properties of this compound

PropertyValueReference
Target M2 Muscarinic Acetylcholine Receptor (Allosteric Modulator)Tränkle, C., et al. (2003)
EC50 3 nM (for hindering N-methylscopolamine dissociation)Tränkle, C., et al. (2003)
CAS Number 402475-33-6Cayman Chemical
Molecular Formula C₃₄H₄₈N₄O₄ · 2BrCayman Chemical
Solubility Soluble in Water and DMSOCayman Chemical

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Protocol:

  • Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound powder.

  • In a sterile environment (e.g., a laminar flow hood), weigh the calculated amount of this compound powder.

  • Dissolve the powder in an appropriate volume of sterile DMSO to achieve the desired stock concentration. For example, to make a 10 mM stock solution, dissolve 7.37 mg of this compound (MW: 736.6 g/mol ) in 1 mL of DMSO.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

Note: The final concentration of DMSO in the cell culture medium should be kept below 0.1% to avoid solvent-induced cytotoxicity.

Primary Neuronal Culture

This protocol describes the preparation of primary cortical neurons from embryonic day 18 (E18) rat pups. This can be adapted for other neuronal types like hippocampal neurons.

Materials:

  • Timed-pregnant rat (E18)

  • Dissection medium (e.g., Hibernate-E)

  • Papain dissociation system

  • Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin)

  • Poly-D-lysine or Poly-L-ornithine coated culture plates or coverslips

  • Sterile dissection tools

Protocol:

  • Euthanize the pregnant rat according to approved animal welfare protocols.

  • Aseptically remove the uterine horn containing the embryos and place it in a sterile dish with ice-cold dissection medium.

  • Dissect the cortices from the embryonic brains under a dissecting microscope.

  • Mince the cortical tissue into small pieces.

  • Enzymatically dissociate the tissue using a papain dissociation system according to the manufacturer's instructions.

  • Gently triturate the cell suspension with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Determine the cell viability and density using a hemocytometer and trypan blue exclusion.

  • Plate the neurons at a desired density (e.g., 2 x 10^5 cells/cm²) onto poly-D-lysine/poly-L-ornithine coated plates or coverslips in plating medium.

  • Incubate the cultures at 37°C in a humidified 5% CO₂ incubator.

  • After 24 hours, perform a half-medium change to remove cellular debris.

  • Continue to culture the neurons, performing half-medium changes every 3-4 days. Neurons are typically ready for experiments between 7 and 14 days in vitro (DIV).

Functional Assay: Calcium Imaging

This assay measures changes in intracellular calcium concentration in response to M2 receptor modulation.

Materials:

  • Cultured primary neurons on glass-bottom dishes or coverslips

  • Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

  • Pluronic F-127

  • HEPES-buffered saline (HBS)

  • This compound working solution

  • M2 receptor agonist (e.g., carbachol, oxotremorine-M)

  • Fluorescence microscope with a calcium imaging setup

Protocol:

  • Prepare a loading solution of the calcium indicator dye in HBS. For Fluo-4 AM, a typical concentration is 1-5 µM with 0.02% Pluronic F-127.

  • Remove the culture medium from the neurons and wash gently with HBS.

  • Incubate the neurons with the loading solution for 30-45 minutes at 37°C.

  • Wash the cells with HBS to remove excess dye and allow for de-esterification for at least 15-30 minutes.

  • Mount the dish or coverslip on the fluorescence microscope stage.

  • Acquire a baseline fluorescence signal.

  • To investigate the effect of this compound alone, apply a working solution (e.g., 10 nM - 1 µM) to the neurons and record any changes in fluorescence.

  • To study its modulatory effect, pre-incubate the neurons with this compound for a defined period (e.g., 5-15 minutes).

  • Then, stimulate the neurons with an M2 receptor agonist (e.g., 1-10 µM carbachol) in the continued presence of this compound and record the fluorescence changes.

  • As a control, stimulate a separate set of neurons with the agonist alone.

  • Analyze the changes in fluorescence intensity over time to determine the effect of this compound on intracellular calcium levels.

Functional Assay: Electrophysiology (Whole-Cell Patch-Clamp)

This assay directly measures the electrical activity of individual neurons.

Materials:

  • Cultured primary neurons on coverslips

  • Patch-clamp rig with an amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pulling patch pipettes

  • Extracellular solution (e.g., artificial cerebrospinal fluid - ACSF)

  • Intracellular solution (e.g., potassium gluconate-based)

  • This compound working solution

  • M2 receptor agonist

Protocol:

  • Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage and perfuse with extracellular solution.

  • Pull patch pipettes with a resistance of 3-6 MΩ when filled with intracellular solution.

  • Under visual guidance, approach a neuron with the patch pipette and form a gigaohm seal.

  • Rupture the cell membrane to achieve the whole-cell configuration.

  • Record baseline electrical activity (e.g., resting membrane potential, spontaneous firing).

  • Perfuse the chamber with a working solution of this compound (e.g., 10 nM - 1 µM) and record any changes in neuronal activity.

  • To assess its modulatory role, after recording a stable baseline, co-apply this compound with an M2 receptor agonist.

  • Measure changes in parameters such as membrane potential, input resistance, firing frequency, and synaptic currents.

  • Compare the responses in the presence and absence of this compound to determine its effect on neuronal electrophysiology.

Visualization of Signaling Pathways and Workflows

M2_Receptor_Signaling_Pathway M2 Muscarinic Receptor Signaling Pathway ACh Acetylcholine M2R M2 Receptor ACh->M2R Activates Dimethyl_W84 Dimethyl-W84 dibromide Dimethyl_W84->M2R Allosterically Modulates G_protein Gαi/oβγ M2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits (α) GIRK GIRK Channel G_protein->GIRK Activates (βγ) Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibits (βγ) cAMP cAMP AC->cAMP Decreases Neuronal_Inhibition Neuronal Inhibition cAMP->Neuronal_Inhibition GIRK->Neuronal_Inhibition K⁺ efflux Ca_channel->Neuronal_Inhibition ↓ Ca²⁺ influx

Caption: M2 muscarinic receptor signaling cascade.

Experimental_Workflow_Calcium_Imaging Calcium Imaging Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Culture Primary Neurons (7-14 DIV) Load_Dye Load with Calcium Indicator Dye Culture->Load_Dye Wash Wash and De-esterify Load_Dye->Wash Baseline Record Baseline Fluorescence Wash->Baseline Pre_incubation Pre-incubate with Dimethyl-W84 Baseline->Pre_incubation Stimulation Stimulate with M2 Agonist Pre_incubation->Stimulation Record Record Fluorescence Changes Stimulation->Record Analyze Analyze Fluorescence Intensity vs. Time Record->Analyze

Caption: Workflow for calcium imaging experiments.

Optimal Concentration of Dimethyl-W84 Dibromide for In Vitro Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl-W84 dibromide is a potent and selective allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor (M2 mAChR).[1] It functions by binding to a site topographically distinct from the orthosteric site for acetylcholine, thereby modulating the receptor's affinity for its primary ligands. Specifically, it has been shown to hinder the dissociation of orthosteric antagonists, such as N-methylscopolamine (NMS), from the M2 receptor. This property makes it a valuable tool for studying M2 receptor pharmacology, signaling, and for the development of novel therapeutics targeting this receptor. These application notes provide a comprehensive guide to determining the optimal concentration of this compound for various in vitro studies.

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative data available for this compound in in vitro settings.

ParameterValueSpecies/SystemReference
EC50 (Antagonist Dissociation Inhibition)3 nMM2 Muscarinic Acetylcholine Receptor[1]
Solubility Soluble in DMSO and Water-[1]

Note: The EC50 value represents the concentration at which this compound produces half of its maximal effect in slowing the dissociation of the antagonist N-methylscopolamine from the M2 receptor. This value is a strong indicator of the compound's potency as an allosteric modulator and serves as a starting point for determining optimal concentrations in functional assays.

Signaling Pathway

This compound exerts its effects by modulating the M2 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR). The M2 receptor primarily couples to inhibitory G proteins (Gαi/o). Upon activation, the Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The βγ subunits can also activate other signaling pathways, including inwardly rectifying potassium channels. Furthermore, M2 receptor activation can influence the PI3K/Akt/mTOR signaling pathway, which is crucial for cell survival, proliferation, and metabolism.[2]

M2_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm ACh Acetylcholine M2R M2 Receptor ACh->M2R Orthosteric Binding DW84 Dimethyl-W84 dibromide DW84->M2R Allosteric Modulation Gi Gi/o M2R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition PI3K PI3K Gi->PI3K Modulation cAMP cAMP AC->cAMP ATP ATP PKA PKA cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Inhibition of Proliferation) PKA->Cellular_Response Akt Akt PI3K->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation mTORC1->Cellular_Response

Caption: M2 Muscarinic Acetylcholine Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay (Antagonist Dissociation Rate)

This protocol is designed to determine the effect of this compound on the dissociation rate of a radiolabeled antagonist from the M2 receptor.

Materials:

  • Cell membranes expressing M2 mAChR

  • [³H]N-methylscopolamine ([³H]NMS) or other suitable radiolabeled antagonist

  • This compound

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)

  • Atropine (B194438) (or other high-affinity muscarinic antagonist)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Incubation: Incubate cell membranes with a saturating concentration of [³H]NMS in the presence and absence of varying concentrations of this compound (e.g., 0.1 nM to 1 µM) for a sufficient time to reach equilibrium (e.g., 60 minutes at 25°C).

  • Initiate Dissociation: Initiate the dissociation of [³H]NMS by adding a high concentration of atropine (e.g., 1 µM) to the incubation mixture.

  • Sampling: At various time points following the addition of atropine, filter aliquots of the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Rapidly wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the natural logarithm of the percentage of [³H]NMS remaining bound versus time. The slope of this line represents the dissociation rate constant (koff). Compare the koff values in the presence and absence of this compound to determine its effect on antagonist dissociation.

Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare Cell Membranes with M2 Receptors Start->Prepare_Membranes Incubate Incubate with [3H]NMS +/- Dimethyl-W84 Prepare_Membranes->Incubate Add_Atropine Add Atropine to Initiate Dissociation Incubate->Add_Atropine Filter_Aliquots Filter Aliquots at Time Points Add_Atropine->Filter_Aliquots Wash_Filters Wash Filters Filter_Aliquots->Wash_Filters Count_Radioactivity Scintillation Counting Wash_Filters->Count_Radioactivity Analyze_Data Analyze Data (Calculate koff) Count_Radioactivity->Analyze_Data End End Analyze_Data->End

Caption: Radioligand Binding Assay Workflow.
Functional Assay: cAMP Measurement

This protocol measures the effect of this compound on M2 receptor-mediated inhibition of cAMP production.

Materials:

  • Cells expressing M2 mAChR (e.g., CHO-K1 or HEK293 cells)

  • This compound

  • Muscarinic agonist (e.g., carbachol (B1668302) or acetylcholine)

  • Forskolin (B1673556) (or other adenylyl cyclase activator)

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)

  • Cell culture medium and reagents

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Pre-treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) for a specified time (e.g., 30 minutes).

  • Stimulation: Add a muscarinic agonist to the wells to activate the M2 receptors, followed by the addition of forskolin to stimulate adenylyl cyclase.

  • Incubation: Incubate for a time sufficient to allow for changes in cAMP levels (e.g., 15-30 minutes).

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis: Plot the cAMP concentration against the concentration of this compound to determine its modulatory effect on agonist-induced inhibition of cAMP production.

Functional Assay: PI3K/Akt Pathway Activation

This protocol assesses the influence of this compound on M2 receptor-mediated phosphorylation of Akt.

Materials:

  • Cells expressing M2 mAChR

  • This compound

  • Muscarinic agonist

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-Akt Ser473, anti-total-Akt)

  • Secondary antibody (HRP-conjugated)

  • Western blotting reagents and equipment

Procedure:

  • Cell Treatment: Treat cells with the muscarinic agonist in the presence or absence of various concentrations of this compound for a specified time (e.g., 5-30 minutes).

  • Cell Lysis: Lyse the cells with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-Akt and total Akt.

  • Detection: Incubate with an HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.

  • Data Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal. Compare the levels of Akt phosphorylation across different treatment conditions.

Cytotoxicity Assay (MTT Assay)

This protocol determines the cytotoxic potential of this compound.

Materials:

  • Cells of interest

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach.

  • Treatment: Treat the cells with a range of concentrations of this compound (e.g., 10 nM to 100 µM) for a desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot cell viability against the concentration of this compound to determine the IC50 (the concentration that reduces cell viability by 50%).

Optimal Concentration Guidelines

Based on the available data, the following guidelines can be used to determine the optimal concentration of this compound for in vitro studies:

  • Starting Concentration: For most functional assays, a starting concentration range of 1 nM to 100 nM is recommended, based on its EC50 of 3 nM for allosteric modulation.

  • Concentration-Response Curve: It is crucial to perform a concentration-response experiment to determine the optimal concentration for the specific cell type and assay being used. This typically involves testing a range of concentrations spanning several orders of magnitude (e.g., 0.1 nM to 10 µM).

  • Cytotoxicity: The results of the cytotoxicity assay should be used to establish the maximum non-toxic concentration. The optimal functional concentration should be well below the concentration that induces significant cytotoxicity. Based on the Safety Data Sheet information, which indicates no classification for hazards, it is anticipated that this compound will have low cytotoxicity at effective concentrations. However, this must be experimentally verified.

Conclusion

This compound is a valuable research tool for investigating the M2 muscarinic acetylcholine receptor. The optimal concentration for in vitro studies is dependent on the specific experimental context. By utilizing the provided protocols and guidelines, researchers can effectively determine the appropriate concentration range to achieve robust and reliable results while ensuring cell viability. It is strongly recommended to empirically determine the optimal concentration for each new experimental setup.

References

Application of Dimethyl-W84 Dibromide in G Protein-Coupled Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl-W84 dibromide is a potent and selective allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor (M2R), a member of the G protein-coupled receptor (GPCR) family.[1][2] As an allosteric modulator, Dimethyl-W84 binds to a site on the receptor distinct from the orthosteric site where the endogenous ligand, acetylcholine, binds.[3] This interaction modulates the receptor's function, primarily by hindering the dissociation of orthosteric antagonists, such as N-methylscopolamine (NMS), from the M2 receptor.[1] This property makes Dimethyl-W84 a valuable tool for studying M2R pharmacology, function, and its role in various physiological processes. M2 receptors are predominantly coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4]

These application notes provide detailed protocols for utilizing this compound in GPCR research, with a focus on radioligand binding assays and functional characterization of M2 receptor signaling.

Data Presentation

Table 1: Allosteric Modulator Affinities at the M2 Muscarinic Receptor

This table summarizes the affinity (logKi, allosteric) of various allosteric modulators, including Dimethyl-W84, for the allosteric site on the M2 muscarinic receptor. These values were determined using [3H]dimethyl-W84 as the radioligand in competition binding assays with membranes from CHO cells expressing the human M2 receptor.[5]

Allosteric ModulatorlogKi, allosteric (M)
Dimethyl-W84-7.52 ± 0.07
W84-7.07 ± 0.05
Gallamine-6.34 ± 0.04
Alcuronium-7.30 ± 0.06
Tacrine-6.89 ± 0.03

Data sourced from Tränkle et al., 2003.[5]

Table 2: Functional Potency of this compound

This table presents the functional potency of this compound in modulating the binding of an orthosteric ligand to the M2 receptor.

ParameterValueDescriptionReference
EC503 nMConcentration of Dimethyl-W84 that hinders 50% of the dissociation of the orthosteric antagonist N-methylscopolamine from the M2 receptor.[1]

Mandatory Visualization

M2 Muscarinic Receptor Signaling Pathway

M2_Signaling_Pathway Acetylcholine Acetylcholine M2R M2 Receptor Acetylcholine->M2R Orthosteric Binding Dimethyl-W84 Dimethyl-W84 Dimethyl-W84->M2R Allosteric Binding G_protein Gi/o Protein (αβγ) M2R->G_protein Activation G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibition cAMP cAMP ATP ATP PKA Protein Kinase A Cellular_Response Cellular Response (e.g., ↓ Heart Rate)

Caption: M2 muscarinic receptor signaling pathway modulated by Dimethyl-W84.

Experimental Workflow: [3H]Dimethyl-W84 Radioligand Binding Assay

Radioligand_Binding_Workflow start Start prep_membranes Prepare Membranes (CHO cells expressing M2R) start->prep_membranes incubation Incubate Membranes with: - [3H]Dimethyl-W84 - Competing Ligand (optional) - Buffer prep_membranes->incubation separation Separate Bound and Free Radioligand (Filtration) incubation->separation quantification Quantify Radioactivity (Scintillation Counting) separation->quantification analysis Data Analysis (Calculate Ki, Kd, Bmax) quantification->analysis end End analysis->end

Caption: Workflow for a [3H]Dimethyl-W84 radioligand binding assay.

Experimental Protocols

Protocol 1: [3H]Dimethyl-W84 Radioligand Competition Binding Assay

This protocol is adapted from Tränkle et al., 2003 and is designed to determine the affinity of unlabeled allosteric modulators for the M2 receptor.[5]

1. Materials:

  • Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human M2 muscarinic receptor.

  • [3H]Dimethyl-W84 (specific activity ~80 Ci/mmol).

  • Unlabeled this compound and other competing allosteric ligands.

  • Binding Buffer: 50 mM Tris-HCl, 1 mM MgCl2, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail.

  • 96-well microplates.

  • Filtration apparatus.

  • Scintillation counter.

2. Procedure:

  • Membrane Preparation: Homogenize CHO-M2R cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer to a final protein concentration of 50-100 µg/mL.

  • Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

    • 50 µL of binding buffer or competing unlabeled ligand at various concentrations.

    • 100 µL of [3H]Dimethyl-W84 (final concentration ~1-2 nM).

    • 100 µL of membrane suspension (5-10 µg of protein).

  • Nonspecific Binding: To determine non-specific binding, add a high concentration of unlabeled Dimethyl-W84 (e.g., 10 µM) to a set of wells.

  • Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters pre-soaked in wash buffer using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assay - Inhibition of Forskolin-Stimulated cAMP Accumulation

This protocol is a general method to assess the functional consequence of M2 receptor modulation by Dimethyl-W84. As Dimethyl-W84 is a negative allosteric modulator of antagonist binding, its effect on agonist-mediated signaling would be to potentiate the inhibition of adenylyl cyclase.

1. Materials:

  • CHO cells stably expressing the human M2 muscarinic receptor.

  • Cell culture medium (e.g., DMEM/F12) with 10% FBS.

  • Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) containing 20 mM HEPES and 0.1% BSA, pH 7.4.

  • Forskolin (B1673556).

  • Acetylcholine (or another M2R agonist).

  • This compound.

  • 3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.

  • cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).

  • 96-well cell culture plates.

2. Procedure:

  • Cell Seeding: Seed CHO-M2R cells into a 96-well plate at a density of 20,000-40,000 cells per well and culture overnight.

  • Pre-incubation:

    • Wash the cells once with pre-warmed stimulation buffer.

    • Add 50 µL of stimulation buffer containing 0.5 mM IBMX to each well and incubate for 30 minutes at 37°C.

  • Allosteric Modulator and Agonist Addition:

    • Prepare serial dilutions of this compound.

    • Prepare a fixed concentration of acetylcholine (e.g., its EC20 or EC50 for cAMP inhibition).

    • Add 25 µL of Dimethyl-W84 solution (or vehicle) to the wells.

    • Add 25 µL of acetylcholine solution (or vehicle) to the wells.

  • Stimulation: Add 25 µL of forskolin solution (final concentration typically 1-10 µM) to all wells except the basal control.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a standard curve for cAMP.

    • Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation for each condition relative to the forskolin-only control.

    • Plot the percentage of inhibition against the logarithm of the Dimethyl-W84 concentration to determine the EC50 for its potentiating effect.

Conclusion

This compound serves as a highly selective and potent tool for investigating the M2 muscarinic acetylcholine receptor. The provided protocols for radioligand binding and functional cAMP assays offer a framework for researchers to characterize the allosteric modulation of the M2R and to explore its downstream signaling pathways. The quantitative data and visual workflows presented herein are intended to facilitate the design and execution of experiments aimed at understanding the intricate role of M2R in health and disease, and to aid in the development of novel therapeutics targeting this important GPCR.

References

Application Notes and Protocols for Studying Allosteric Modulators in Neuroscience

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allosteric modulators offer a sophisticated approach to modulating the activity of neuronal receptors and enzymes. Unlike orthosteric ligands that bind to the primary active site, allosteric modulators bind to a distinct (allosteric) site, inducing a conformational change that alters the target's affinity for its endogenous ligand or its functional efficacy.[1][2][3] This mechanism provides several advantages in drug development, including higher target selectivity, a more nuanced modulation of physiological signaling, and a reduced risk of desensitization and off-target effects.[3] These application notes provide a detailed overview of the key in vitro, in vivo, and in silico techniques employed to identify, characterize, and optimize allosteric modulators for neuroscientific research and drug discovery.

In Vitro Techniques for Characterizing Allosteric Modulators

A variety of in vitro assays are essential for the initial identification and detailed characterization of allosteric modulators. These assays can be broadly categorized into binding assays and functional assays.

Radioligand Binding Assays

Radioligand binding assays are a gold standard for quantifying the interaction of ligands with their target receptors.[4] They are crucial for determining the affinity of an allosteric modulator and its effect on the binding of an orthosteric ligand.

Quantitative Data Presentation: Radioligand Binding Assays

ParameterDescriptionTypical Value Range
Ki Inhibitory constant; the concentration of a competing ligand that occupies 50% of the receptors in the absence of the radioligand.nM to µM
IC50 Half maximal inhibitory concentration; the concentration of a competing ligand that displaces 50% of the specific binding of the radioligand.nM to µM
Kd Equilibrium dissociation constant; the concentration of radioligand at which 50% of the receptors are occupied at equilibrium.pM to nM
Bmax Maximum number of binding sites.fmol/mg protein
α Cooperativity factor for affinity; the fold change in the orthosteric ligand's affinity caused by the allosteric modulator. α > 1 indicates positive cooperativity, α < 1 indicates negative cooperativity.Dimensionless

Experimental Protocol: Radioligand Competition Binding Assay to Determine Allosteric Modulation

This protocol outlines the steps to assess how an allosteric modulator affects the binding of a radiolabeled orthosteric ligand to its target receptor.

Materials:

  • Cell membranes or tissue homogenates expressing the target receptor.

  • Radiolabeled orthosteric ligand (e.g., [3H]-agonist or [3H]-antagonist).

  • Unlabeled orthosteric ligand (for determining non-specific binding).

  • Test allosteric modulator.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation cocktail.

  • Microplate harvester and scintillation counter.

Procedure:

  • Membrane Preparation:

    • Homogenize cells or tissue in ice-cold lysis buffer.

    • Centrifuge the homogenate to pellet the membranes.

    • Wash the membrane pellet with fresh buffer and resuspend in assay buffer.

    • Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).[5]

  • Assay Setup:

    • In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and various concentrations of the test allosteric modulator.

    • Total Binding Wells: Add a fixed concentration of the radiolabeled orthosteric ligand and assay buffer.

    • Non-specific Binding Wells: Add the radiolabeled orthosteric ligand and a saturating concentration of the unlabeled orthosteric ligand.

    • Test Compound Wells: Add the radiolabeled orthosteric ligand and serial dilutions of the allosteric modulator.

  • Incubation:

    • Add the membrane preparation to all wells.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a microplate harvester. This separates the bound radioligand from the unbound.

    • Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the allosteric modulator concentration.

    • Analyze the data using non-linear regression to determine the IC50 of the allosteric modulator's effect on orthosteric ligand binding.

    • The cooperativity factor (α) can be calculated from the shift in the orthosteric ligand's affinity in the presence of the allosteric modulator.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_membranes Prepare Receptor-Containing Membranes setup_plate Set up 96-well Plate (Total, Non-specific, Test) prep_membranes->setup_plate prep_ligands Prepare Radioligand and Test Compounds prep_ligands->setup_plate incubation Incubate with Membranes setup_plate->incubation filtration Filter and Wash incubation->filtration scintillation Scintillation Counting filtration->scintillation calc_binding Calculate Specific Binding scintillation->calc_binding plot_data Plot and Analyze Data (IC50, α) calc_binding->plot_data

Caption: BRET assay principle for GPCR-β-arrestin interaction.

Electrophysiology Assays

Electrophysiology techniques, particularly patch-clamp, provide a direct measure of ion channel function and are invaluable for studying allosteric modulators of ligand-gated and voltage-gated ion channels. [6] Quantitative Data Presentation: Electrophysiology

ParameterDescriptionTypical Value Range
EC50 / IC50 The concentration of the modulator that produces 50% of its maximal effect on ion current.nM to µM
Imax The maximal current potentiation or inhibition by the modulator.% of control current
Gating kinetics Parameters describing the opening, closing, and inactivation rates of the channel (e.g., τopen, τinact).ms to s

Experimental Protocol: Whole-Cell Patch-Clamp Recording for Ligand-Gated Ion Channels

This protocol describes how to use whole-cell patch-clamp to investigate the effect of an allosteric modulator on a ligand-gated ion channel.

Materials:

  • Cells expressing the target ion channel.

  • Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system).

  • Borosilicate glass capillaries for patch pipettes.

  • Pipette puller and fire-polisher.

  • External solution (e.g., artificial cerebrospinal fluid).

  • Internal pipette solution (containing ions appropriate for the channel being studied).

  • Orthosteric agonist.

  • Test allosteric modulator.

Procedure:

  • Cell Preparation:

    • Plate cells expressing the ion channel of interest on coverslips.

  • Pipette Preparation:

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ.

    • Fire-polish the pipette tip.

    • Fill the pipette with the internal solution.

  • Recording:

    • Place a coverslip with cells in the recording chamber and perfuse with external solution.

    • Using the micromanipulator, approach a cell with the patch pipette and form a giga-ohm seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential (e.g., -60 mV).

  • Drug Application:

    • Apply the orthosteric agonist to elicit a baseline current response.

    • Co-apply the orthosteric agonist with various concentrations of the allosteric modulator and record the changes in the current amplitude and kinetics.

  • Data Analysis:

    • Measure the peak current amplitude in the absence and presence of the modulator.

    • Plot the normalized current response as a function of the modulator concentration.

    • Fit the data to a dose-response curve to determine the EC50/IC50 and Imax.

    • Analyze changes in channel gating kinetics.

Experimental Workflow for Patch-Clamp Electrophysiology

G cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis prep_cells Prepare Cells on Coverslip form_seal Form Giga-ohm Seal prep_cells->form_seal prep_pipette Pull and Fill Patch Pipette prep_pipette->form_seal prep_solutions Prepare External and Internal Solutions record_baseline Record Baseline Current prep_solutions->record_baseline whole_cell Achieve Whole-Cell Configuration form_seal->whole_cell whole_cell->record_baseline apply_drugs Apply Agonist and Modulator record_baseline->apply_drugs measure_current Measure Current Amplitude and Kinetics apply_drugs->measure_current plot_data Plot Dose-Response Curve measure_current->plot_data determine_params Determine EC50, Imax plot_data->determine_params

Caption: Workflow for whole-cell patch-clamp electrophysiology.

In Vivo and In Silico Approaches

While in vitro assays are crucial for initial characterization, in vivo and in silico methods are essential for understanding the physiological relevance and for the rational design of allosteric modulators.

Animal Models in Neuroscience

Animal models are critical for evaluating the therapeutic potential and side-effect profile of allosteric modulators in a complex biological system.

Key Considerations for In Vivo Studies:

  • Pharmacokinetics and Brain Penetration: It is essential to determine if the modulator can cross the blood-brain barrier and reach its target in the central nervous system.

  • Behavioral Models: Utilize established animal models of neurological and psychiatric disorders (e.g., models of anxiety, depression, schizophrenia, epilepsy) to assess the modulator's efficacy.

  • Target Engagement: Employ techniques like positron emission tomography (PET) or ex vivo autoradiography to confirm that the modulator is binding to its intended target in the brain.

Computational and Structural Biology Approaches

In silico and structural biology methods are increasingly used to accelerate the discovery and design of allosteric modulators. [7] Key Techniques:

  • Virtual Screening: Computationally screen large libraries of compounds to identify potential allosteric modulators that bind to predicted allosteric sites.

  • Molecular Dynamics (MD) Simulations: Simulate the dynamic behavior of the target protein to understand the mechanism of allosteric modulation and how it affects the protein's conformational landscape.

  • X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): Determine the high-resolution three-dimensional structure of the target protein in complex with an allosteric modulator to visualize the binding site and the induced conformational changes.

Logical Relationship of Techniques in Allosteric Modulator Discovery

G cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_validation Validation Phase in_silico In Silico Screening & Structural Biology in_vitro In Vitro Assays (Binding & Functional) in_silico->in_vitro Identifies Hits in_vitro->in_silico Guides Rational Design in_vivo In Vivo Animal Models in_vitro->in_vivo Characterizes Leads in_vivo->in_vitro Provides Feedback for Optimization

Caption: The iterative process of allosteric modulator discovery and development.

Conclusion

The study of allosteric modulators in neuroscience is a rapidly evolving field with the potential to deliver novel therapeutics for a wide range of brain disorders. A multi-faceted approach, combining in vitro, in vivo, and in silico techniques, is essential for the successful identification, characterization, and optimization of these promising molecules. The detailed protocols and data presentation guidelines provided in these application notes are intended to support researchers in this exciting area of drug discovery.

References

Application Notes and Protocols for Dimethyl-W84 dibromide in Receptor Kinetics Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Dimethyl-W84 dibromide, a selective allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor (M2R), for studying receptor kinetics. The information provided is intended to assist researchers in designing and executing experiments to characterize the binding kinetics and functional effects of this compound.

Introduction to this compound

This compound is a potent and selective allosteric modulator of the M2 muscarinic acetylcholine receptor.[1] Unlike orthosteric ligands that bind to the same site as the endogenous agonist acetylcholine, allosteric modulators bind to a distinct site on the receptor. This interaction modulates the binding and/or efficacy of orthosteric ligands. This compound has been shown to retard the dissociation of orthosteric antagonists, such as N-methylscopolamine (NMS), from the M2 receptor, making it a valuable tool for studying the kinetics of ligand-receptor interactions.[1]

The study of allosteric modulators like this compound is of significant interest in drug discovery. Allosteric sites are often less conserved across receptor subtypes than orthosteric sites, offering the potential for the development of more selective drugs with fewer side effects. Understanding the kinetics of allosteric modulation is crucial for optimizing the therapeutic potential of such compounds.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for this compound and its effects on the M2 receptor.

Table 1: Binding Affinity and Potency of this compound

ParameterValueReceptor/LigandReference
EC₅₀ (dissociation retardation of [³H]NMS)3 nMHuman M2 Receptor[Tränkle et al., 2003]
Kᵢ (Inhibition of [³H]NMS binding)~2.4 µMGuinea pig heart M2 Receptor (for parent compound W-84)[Tränkle et al., 1998]
Kₐ (W-84 binding constant)~160 nMGuinea pig atria M2 Receptor (for parent compound W-84)[Tränkle et al., 1998]

Table 2: Kinetic Parameters of [³H]Dimethyl-W84 Binding to M2 Receptor

ParameterDescriptionValueReference
Association Rate (kₒₙ)Rate of [³H]Dimethyl-W84 binding to the M2 receptorRapid[Tränkle et al., 2003]
Dissociation Rate (kₒբբ)Rate of [³H]Dimethyl-W84 unbinding from the M2 receptorRapid[Tränkle et al., 2003]
K₋₁ (Dissociation rate constant of [³H]NMS in the presence of W-84)Dissociation rate of the orthosteric ligandSlower than in the absence of W-84[Tränkle et al., 1998]

Note: The precise numerical values for the association and dissociation rate constants of [³H]Dimethyl-W84 are described as "rapid" in the cited literature, and a detailed kinetic analysis would be required to determine the exact values.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for [³H]Dimethyl-W84

This protocol is adapted from the optimized assay described by Tränkle et al. (2003) and is designed to directly measure the binding of [³H]Dimethyl-W84 to the allosteric site of the M2 receptor.

Materials:

  • Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human M2 muscarinic receptor.

  • Radioligand: [³H]this compound.

  • Orthosteric Ligand: N-methylscopolamine (NMS) or another suitable orthosteric ligand.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine.

  • 96-well plates.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Prepare cell membranes from CHO-M2 cells using standard homogenization and centrifugation techniques. Resuspend the final membrane pellet in assay buffer. Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).

  • Assay Setup:

    • Total Binding: To each well, add 50 µL of assay buffer, 50 µL of [³H]Dimethyl-W84 (at desired concentration, e.g., 1 nM), and 100 µL of membrane suspension (containing 20-50 µg of protein).

    • Non-specific Binding: To each well, add 50 µL of a high concentration of unlabeled Dimethyl-W84 or a suitable allosteric competitor (e.g., 10 µM W-84), 50 µL of [³H]Dimethyl-W84, and 100 µL of membrane suspension.

    • To study the interaction with an orthosteric ligand: Pre-incubate the membranes with the desired concentration of the orthosteric ligand (e.g., NMS) for 30 minutes at room temperature before adding [³H]Dimethyl-W84.

  • Incubation: Incubate the plates at 30°C for 60 minutes with gentle agitation.

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • For saturation binding experiments, use a range of [³H]Dimethyl-W84 concentrations to determine the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) by non-linear regression analysis (e.g., one-site binding hyperbola).

    • For competition binding experiments, use a fixed concentration of [³H]Dimethyl-W84 and a range of concentrations of an unlabeled competitor to determine the IC₅₀, which can then be converted to a Kᵢ value.

Protocol 2: Kinetic (Association and Dissociation) Binding Assay

Association Kinetics (kₒₙ):

  • Prepare assay tubes with membrane suspension in assay buffer.

  • Initiate the binding reaction by adding [³H]Dimethyl-W84 at a concentration close to its Kd.

  • At various time points (e.g., 0.5, 1, 2, 5, 10, 20, 30, 60 minutes), terminate the reaction by rapid filtration as described above.

  • Plot the specific binding against time and fit the data to a one-phase association equation to determine the observed association rate constant (kₒₑ).

  • Calculate the association rate constant (kₒₙ) using the equation: kₒₙ = (kₒₑ - kₒբբ) / [L], where [L] is the concentration of the radioligand and kₒբբ is the dissociation rate constant determined from the dissociation experiment.

Dissociation Kinetics (kₒբբ):

  • Incubate the membrane suspension with [³H]Dimethyl-W84 at a concentration several-fold above its Kd for a period sufficient to reach equilibrium (e.g., 60 minutes).

  • Initiate dissociation by adding a high concentration of unlabeled Dimethyl-W84 or a suitable competitor (e.g., 10 µM W-84) to prevent re-binding of the radioligand.

  • At various time points after the addition of the unlabeled ligand, terminate the reaction by rapid filtration.

  • Plot the natural logarithm of the specific binding at each time point versus time. The negative slope of the resulting line represents the dissociation rate constant (kₒբբ).

Visualizations

M2 Muscarinic Receptor Signaling Pathway

M2_Signaling_Pathway ACh Acetylcholine (ACh) M2R M2 Muscarinic Receptor ACh->M2R binds Gi Gαi/o M2R->Gi activates Dimethyl_W84 Dimethyl-W84 dibromide Dimethyl_W84->M2R allosterically modulates G_beta_gamma Gβγ AC Adenylyl Cyclase Gi->AC inhibits PI3K PI3K G_beta_gamma->PI3K activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response_Inhibition Inhibitory Cellular Responses PKA->Cellular_Response_Inhibition leads to Akt Akt PI3K->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Cellular_Response_Growth Modulation of Cell Growth & Differentiation mTORC1->Cellular_Response_Growth regulates Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (e.g., from CHO-M2 cells) start->prep_membranes setup_assay Set up 96-well Plate (Total, Non-specific, Competition) prep_membranes->setup_assay add_reagents Add Radioligand ([³H]Dimethyl-W84) and Competitors setup_assay->add_reagents incubate Incubate at 30°C add_reagents->incubate filter Rapid Filtration (separate bound from free ligand) incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (Calculate Kd, Bmax, Ki) count->analyze end End analyze->end Allosteric_Modulation Receptor M2 Receptor Binding_Kinetics Altered Binding Kinetics Receptor->Binding_Kinetics results in Orthosteric_Ligand Orthosteric Ligand (e.g., NMS) Orthosteric_Ligand->Receptor binds to orthosteric site Allosteric_Modulator Allosteric Modulator (Dimethyl-W84) Allosteric_Modulator->Receptor binds to allosteric site Dissociation_Rate Decreased Dissociation Rate of Orthosteric Ligand Binding_Kinetics->Dissociation_Rate

References

Troubleshooting & Optimization

Troubleshooting Dimethyl-W84 dibromide precipitation in buffer

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Dimethyl-W84 dibromide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges, particularly the issue of precipitation in buffer solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound is a selective allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor.[1][2] It is a quaternary ammonium (B1175870) salt with the chemical formula C₃₄H₄₈Br₂N₄O₄ and a molecular weight of approximately 736.6 g/mol .[2][3]

Q2: What is the expected solubility of this compound?

According to supplier information, this compound is soluble in both water and DMSO.[3] However, its solubility in aqueous buffer solutions can be influenced by the buffer composition and ionic strength.

Q3: Why is my this compound precipitating in my buffer?

Precipitation of this compound in a buffer is often not due to its inherent insolubility in water, but rather a phenomenon known as "salting out".[1][4][5][6] This occurs when high concentrations of salts in the buffer reduce the solubility of the organic compound by competing for water molecules.[1][4][5]

Q4: Does the pH of the buffer affect the solubility of this compound?

As a quaternary ammonium salt, this compound possesses a permanently charged cation, independent of the solution's pH. Therefore, pH-induced precipitation is a less likely cause compared to issues related to high salt concentrations.

Troubleshooting Guide: Precipitation of this compound

This guide provides a systematic approach to diagnosing and resolving precipitation issues with this compound in your experiments.

Issue 1: Precipitate forms immediately upon dissolving in the buffer.

This often indicates a high degree of supersaturation or a strong "salting-out" effect from the buffer components.

Troubleshooting Workflow:

A Precipitation Observed B Reduce Buffer Ionic Strength A->B High Salt Concentration Suspected C Prepare a Concentrated Stock in Water or DMSO A->C Alternative Approach D Optimize Final Buffer Concentration B->D C->D E Successful Dissolution D->E Issue Resolved F Precipitation Persists D->F Issue Not Resolved cluster_0 Problem Identification cluster_1 Primary Hypothesis cluster_2 Troubleshooting Strategies cluster_3 Outcome Precipitation This compound precipitates in buffer SaltingOut High ionic strength of buffer causes 'salting out' Precipitation->SaltingOut ReduceIonicStrength Lower buffer salt concentration SaltingOut->ReduceIonicStrength UseStockSolution Prepare concentrated stock in water/DMSO SaltingOut->UseStockSolution ChangeBuffer Switch to a lower salt buffer system SaltingOut->ChangeBuffer Resolution Improved Solubility and Stability ReduceIonicStrength->Resolution UseStockSolution->Resolution ChangeBuffer->Resolution

References

Technical Support Center: Optimizing Dimethyl-W84 Dibromide Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the application of Dimethyl-W84 dibromide in cell-based assays. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to assist researchers, scientists, and drug development professionals in optimizing experimental conditions for assessing cell viability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a selective allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor.[1][2][3] It functions by hindering the dissociation of orthosteric antagonists from the M2 receptor, with a reported EC50 value of 3 nM in binding assays.[1][2] Its primary role in a research context is for the study of nervous system-related processes involving M2 receptor signaling.[3]

Q2: What is the recommended solvent for this compound?

This compound is soluble in both DMSO and water.[2] For cell culture experiments, it is advisable to prepare a concentrated stock solution in sterile DMSO or a buffered aqueous solution (e.g., PBS) and then dilute it to the final working concentration in the cell culture medium.

Q3: What is a typical concentration range to start with for cell viability experiments?

A starting concentration range for a new compound is typically determined empirically. Given that this compound has an EC50 of 3 nM for its allosteric modulation, a broad concentration range should be tested initially to assess its potential cytotoxic effects. A suggested starting range could be from 1 nM to 100 µM in a serial dilution.

Q4: Which cell viability assay is recommended for use with this compound?

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and reliable colorimetric method for assessing cell viability and metabolic activity.[4][5][6] This assay measures the reduction of MTT by mitochondrial dehydrogenases in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.[6]

Q5: How long should I incubate the cells with this compound?

The incubation time will depend on the specific research question and the cell type used. A common starting point for cytotoxicity testing is a 24-hour incubation period.[4] However, it may be necessary to perform a time-course experiment (e.g., 24, 48, and 72 hours) to fully characterize the effect of the compound on cell viability.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, uneven distribution of the compound, or edge effects in the microplate.Ensure a homogenous single-cell suspension before seeding. When adding the compound, mix gently and thoroughly. To minimize edge effects, avoid using the outermost wells of the plate or fill them with sterile medium.
No significant change in cell viability even at high concentrations The compound may have low cytotoxicity in the chosen cell line, the incubation time may be too short, or the compound may have degraded.Consider increasing the incubation time (e.g., 48 or 72 hours). Verify the purity and activity of your this compound stock. Test a different cell line that is known to express the M2 muscarinic receptor.
Unexpectedly high cell death in control (vehicle-treated) wells The solvent (e.g., DMSO) concentration may be too high, or the cells may be unhealthy.Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.5% for DMSO) and non-toxic to the cells. Always include a vehicle-only control. Confirm the health and viability of your cells before starting the experiment.
Precipitation of the compound in the culture medium The concentration of this compound may exceed its solubility limit in the culture medium.Prepare the final dilutions of the compound in pre-warmed culture medium and vortex gently before adding to the cells. If precipitation persists, consider using a lower starting concentration or a different solvent for the stock solution.
Inconsistent results with the MTT assay Incomplete solubilization of formazan crystals, interference from the compound with the MTT assay.Ensure complete solubilization of the formazan crystals by adding the solubilization buffer and mixing thoroughly.[6] To check for interference, run a control plate with the compound and MTT reagent in cell-free medium.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Reagent Preparation : Wear appropriate personal protective equipment (PPE).

  • Stock Solution : To prepare a 10 mM stock solution, dissolve 7.37 mg of this compound (MW: 736.58 g/mol ) in 1 mL of sterile DMSO or sterile deionized water.

  • Aliquot and Store : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[7]

Protocol 2: Cell Seeding for Viability Assay
  • Cell Culture : Culture cells in appropriate medium and conditions until they reach approximately 80% confluency.

  • Cell Counting : Trypsinize the cells and perform a cell count using a hemocytometer or an automated cell counter. Assess viability using a method like Trypan Blue exclusion.

  • Seeding : Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of culture medium.[4]

  • Incubation : Incubate the plate for 24 hours to allow the cells to attach.

Protocol 3: MTT Assay for Cell Viability
  • Compound Treatment : Prepare serial dilutions of this compound in culture medium from your stock solution.

  • Medium Removal : Carefully remove the medium from the wells.

  • Treatment Addition : Add 100 µL of the medium containing the different concentrations of this compound (or vehicle control) to the respective wells.

  • Incubation : Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[4]

  • Incubation : Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.[6]

  • Solubilization : Add 100 µL of MTT solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[6]

  • Absorbance Reading : Gently mix the plate and measure the absorbance at 570 nm using a microplate reader.

Data Presentation

Table 1: Example Data for Optimizing this compound Concentration

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle)1.250.08100%
0.0011.230.0798.4%
0.011.210.0996.8%
0.11.150.0692.0%
11.020.0581.6%
100.750.0460.0%
1000.310.0324.8%

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare Dimethyl-W84 Stock Solution treat_cells Treat Cells with Serial Dilutions seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt solubilize Solubilize Formazan add_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate calc_viability Calculate % Cell Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve

Caption: Experimental workflow for optimizing this compound concentration.

M2_signaling_pathway acetylcholine Acetylcholine m2_receptor M2 Muscarinic Receptor acetylcholine->m2_receptor Binds g_protein Gi/o Protein m2_receptor->g_protein Activates dimethyl_w84 Dimethyl-W84 dibromide dimethyl_w84->m2_receptor Allosterically Modulates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Inhibits camp cAMP adenylyl_cyclase->camp Decreases Production cellular_response Cellular Response (e.g., Inhibition of Neuronal Activity) camp->cellular_response Leads to

Caption: Simplified M2 muscarinic receptor signaling pathway.

References

How to avoid off-target effects of Dimethyl-W84 dibromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Dimethyl-W84 dibromide in their experiments, with a focus on mitigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

This compound is a selective allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor. It functions by hindering the dissociation of orthosteric antagonists, such as N-methylscopolamine, from the M2 receptor, with a reported EC50 value of 3 nM. Its chemical formula is C₃₄H₄₈Br₂N₄O₄ and it has a molecular weight of 736.58 g/mol .

Q2: What are off-target effects and why should I be concerned when using this compound?

Off-target effects occur when a compound binds to and alters the function of proteins other than its intended target. These unintended interactions can lead to misinterpretation of experimental data, cellular toxicity, and a lack of translatable results in preclinical or clinical settings. While this compound is described as a selective M2 receptor modulator, it is crucial to experimentally verify that the observed effects are due to its on-target activity.

Q3: What are the initial steps I should take to minimize potential off-target effects in my experiments with this compound?

To proactively minimize off-target effects, you should:

  • Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect. Higher concentrations increase the risk of binding to lower-affinity off-target proteins.

  • Incorporate Control Compounds: Use a structurally similar but inactive analog as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold of the molecule.

  • Validate in Multiple Cell Lines: Be aware that the expression levels of the on-target M2 receptor and potential off-target proteins can vary between different cell lines. Consistent results across multiple cell lines can strengthen the evidence for on-target effects.

Troubleshooting Guide

Unexpected or inconsistent results may be indicative of off-target effects. This guide provides solutions to common issues encountered during experiments with small molecule inhibitors like this compound.

Issue Potential Cause Related to Off-Target Effects Recommended Solution
High Cellular Toxicity The compound may be interacting with essential cellular pathways unrelated to the M2 receptor.Perform a dose-response curve to determine the concentration at which toxicity is observed and compare it to the concentration required for the on-target effect. Use a lower, non-toxic concentration if possible.
Inconsistent Phenotype The observed phenotype may be a result of an off-target effect that is variable across different experimental conditions or cell lines.Utilize genetic knockdown (e.g., siRNA or CRISPR-Cas9) of the M2 receptor. If the phenotype persists in the absence of the target, it is likely due to an off-target effect.
Results Do Not Align with Known M2 Receptor Function The compound may be modulating other receptors or signaling pathways.Conduct a broad-panel screening assay (e.g., kinase profiling) to identify potential off-target interactions.
Difficulty Reproducing Results Off-target effects can be sensitive to minor variations in experimental conditions.Standardize all experimental parameters, including cell density, media composition, and incubation times. Ensure the purity of the this compound used.

Experimental Protocols

1. Determining the Optimal Concentration of this compound

Objective: To identify the lowest concentration of this compound that produces the desired on-target effect without causing significant cellular toxicity.

Methodology:

  • Cell Plating: Seed cells at an appropriate density in a multi-well plate and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water). Perform serial dilutions to create a range of concentrations for testing.

  • Treatment: Treat the cells with the different concentrations of this compound. Include a vehicle-only control.

  • Assay: After the desired incubation period, perform a relevant functional assay to measure the on-target effect (e.g., a downstream signaling assay for M2 receptor activation).

  • Toxicity Assessment: In parallel, assess cell viability using an appropriate method (e.g., MTT assay or trypan blue exclusion).

  • Data Analysis: Plot the dose-response curve for both the functional assay and the toxicity assay to determine the optimal concentration.

2. Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm that this compound directly binds to the M2 receptor in intact cells.

Methodology:

  • Cell Culture and Treatment: Culture cells to the desired confluency and treat them with this compound or a vehicle control.

  • Heating: Heat the cell suspensions at a range of temperatures to induce protein denaturation.

  • Cell Lysis: Lyse the cells to release the proteins.

  • Separation of Aggregated Proteins: Centrifuge the lysates to pellet the aggregated, denatured proteins.

  • Protein Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of soluble M2 receptor at each temperature using Western blotting or another suitable protein detection method.

  • Data Interpretation: Binding of this compound should increase the thermal stability of the M2 receptor, resulting in more soluble protein at higher temperatures compared to the vehicle control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assays Assays cluster_analysis Data Analysis prep Prepare Serial Dilutions of Dimethyl-W84 treat Treat Cells with Compound and Controls prep->treat cells Plate Cells cells->treat functional_assay Functional Assay (On-Target Effect) treat->functional_assay toxicity_assay Toxicity Assay treat->toxicity_assay dose_response Generate Dose-Response Curves functional_assay->dose_response toxicity_assay->dose_response optimal_conc Determine Optimal Concentration dose_response->optimal_conc

Caption: Workflow for Determining Optimal Compound Concentration.

validation_logic cluster_controls Control Experiments observed_phenotype Observed Phenotype with Dimethyl-W84 inactive_analog Inactive Analog Control observed_phenotype->inactive_analog knockdown Genetic Knockdown of M2 Receptor observed_phenotype->knockdown decision Is Phenotype Still Observed? knockdown->decision conclusion_off_target Likely Off-Target Effect decision->conclusion_off_target Yes conclusion_on_target Likely On-Target Effect decision->conclusion_on_target No

Caption: Logic for Validating On-Target Effects.

Technical Support Center: Dimethyl-W84 Dibromide and M2 Receptor Modulation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Dimethyl-W84 dibromide in their experiments. The information is tailored for scientists and drug development professionals investigating G-protein coupled receptor (GPCR) signaling and modulation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor.[1][2][3][4] Its primary established mechanism of action is to act as a positive allosteric modulator of antagonists. It binds to an allosteric site on the M2 receptor, a site topographically distinct from the orthosteric site where the endogenous ligand acetylcholine and competitive antagonists bind.[5][6] This binding event stabilizes the receptor in a conformation that increases the affinity of orthosteric antagonists, thereby hindering their dissociation from the receptor.[1][2][7]

Q2: Is there evidence that this compound directly prevents M2 receptor desensitization?

Currently, there is no direct scientific literature demonstrating that this compound prevents the acute desensitization of the M2 receptor. Acute desensitization of the M2 receptor is primarily understood to be a rapid process involving G-protein-coupled receptor kinase (GRK)-mediated phosphorylation of the receptor, leading to G-protein uncoupling.[1]

However, some allosteric modulators of the M2 receptor have been shown to influence longer-term receptor regulation, such as receptor internalization and up-regulation, after prolonged exposure.[7][8] While not a direct prevention of acute desensitization, modulating receptor trafficking could indirectly affect the overall receptor population available for signaling over extended periods. Further research is required to determine if this compound has similar effects on M2 receptor internalization and long-term regulation.

Q3: What are the key signaling pathways of the M2 muscarinic acetylcholine receptor?

The M2 muscarinic acetylcholine receptor is a G-protein coupled receptor that primarily couples to the Gi/o family of G-proteins.[9] Upon activation by an agonist, the Gi alpha subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can also directly activate G-protein-coupled inwardly-rectifying potassium channels (GIRKs), leading to membrane hyperpolarization and inhibitory effects, particularly in cardiac tissue.[9]

Q4: What are the physical and chemical properties of this compound?

The properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 402475-33-6[1][4]
Molecular Formula C₃₄H₄₈Br₂N₄O₄[4][9]
Molecular Weight 736.58 g/mol [4][9]
Solubility Soluble in DMSO and Water[1]
Purity ≥98%[1][4]

Troubleshooting Guides

Problem 1: Inconsistent results in antagonist binding assays.

  • Possible Cause 1: Improper solvent or concentration.

    • Troubleshooting Step: Ensure this compound is fully dissolved in an appropriate solvent like DMSO or water before further dilution in assay buffer.[1] Prepare fresh dilutions for each experiment to avoid degradation.

  • Possible Cause 2: Non-equilibrium binding conditions.

    • Troubleshooting Step: The primary effect of this compound is to slow the dissociation rate of orthosteric antagonists.[3][7] Ensure your binding assay incubation time is sufficient to reach equilibrium, especially when assessing the effects on antagonist affinity. Time-course experiments are recommended to determine the optimal incubation period.

  • Possible Cause 3: Incorrect receptor source or preparation.

    • Troubleshooting Step: Verify the expression and integrity of the M2 receptor in your cell membranes or tissue preparations. Use a validated positive control antagonist to confirm receptor functionality.

Problem 2: No observable effect on agonist-induced receptor desensitization.

  • Possible Cause 1: Assay is not optimized to detect subtle changes in long-term regulation.

    • Troubleshooting Step: As this compound is not known to directly block acute desensitization, consider assays that measure longer-term receptor regulation. This could include receptor internalization assays (e.g., using tagged receptors and microscopy) or measuring total receptor number after prolonged (hours to days) incubation with the compound.[7]

  • Possible Cause 2: The concentration of this compound is not optimal.

    • Troubleshooting Step: Perform a dose-response curve to determine the optimal concentration range for your specific cell type and experimental conditions. The reported EC₅₀ for hindering N-methylscopolamine dissociation is in the low nanomolar range (3 nM), but this may vary in different assay systems.[2][3]

Experimental Protocols

Radioligand Binding Assay to Determine the Effect of this compound on Antagonist Dissociation Rate

This protocol is designed to measure the ability of this compound to slow the dissociation of a radiolabeled antagonist from the M2 receptor.

Materials:

  • Cell membranes prepared from cells stably expressing the human M2 muscarinic receptor.

  • Radiolabeled antagonist (e.g., [³H]N-methylscopolamine, [³H]NMS).

  • Unlabeled orthosteric antagonist (e.g., atropine (B194438) or N-methylscopolamine) for determining non-specific binding and initiating dissociation.

  • This compound.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Association Phase:

    • In a series of tubes, incubate the M2 receptor-containing membranes with the radiolabeled antagonist (at a concentration close to its Kd) in the binding buffer.

    • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

  • Dissociation Initiation:

    • To one set of tubes (control), add a high concentration of the unlabeled antagonist (e.g., 1 µM atropine) to prevent re-association of the radioligand.

    • To another set of tubes (experimental), add the same high concentration of the unlabeled antagonist plus the desired concentration of this compound.

  • Time Course Measurement:

    • At various time points after initiating dissociation (e.g., 0, 5, 15, 30, 60, 120 minutes), filter the contents of the tubes through the glass fiber filters using the filtration apparatus.

    • Rapidly wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity remaining on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of specific binding remaining versus time.

    • The dissociation rate constant (k_off) can be determined from the slope of the resulting line.

    • Compare the k_off values in the presence and absence of this compound to quantify its effect on slowing antagonist dissociation.

Visualizations

M2_Signaling_Pathway M2R M2 Receptor G_protein Gi/o Protein (αβγ) M2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC αi inhibits GIRK GIRK Channel G_protein->GIRK βγ activates cAMP cAMP AC->cAMP Converts K_ion GIRK->K_ion Efflux ACh Acetylcholine (Agonist) ACh->M2R Binds ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Hyperpolarization Hyperpolarization K_ion->Hyperpolarization

Caption: M2 Muscarinic Receptor Signaling Pathway.

M2_Desensitization M2R_active Active M2R M2R_phos Phosphorylated M2R GRK GRK M2R_active->GRK Recruits M2R_uncoupled Uncoupled M2R Arrestin β-Arrestin M2R_phos->Arrestin G_protein Gi/o Protein M2R_uncoupled->G_protein No interaction Internalization Internalization M2R_uncoupled->Internalization Leads to Agonist Agonist Agonist->M2R_active Binds GRK->M2R_active Phosphorylates Arrestin->M2R_phos

Caption: Mechanism of M2 Receptor Desensitization.

Experimental_Workflow start Start: Hypothesis Does Dimethyl-W84 affect M2R regulation? protocol_dev Protocol Development Radioligand binding & functional assays start->protocol_dev binding_assay Antagonist Dissociation Assay (as described in protocol) protocol_dev->binding_assay functional_assay Functional Assay (e.g., cAMP measurement) protocol_dev->functional_assay data_analysis Data Analysis & Interpretation binding_assay->data_analysis prolonged_exposure Prolonged Exposure Study (24h with Dimethyl-W84) functional_assay->prolonged_exposure receptor_quant Receptor Quantification (e.g., [3H]NMS saturation binding) prolonged_exposure->receptor_quant internalization_assay Receptor Internalization Assay (e.g., ELISA or imaging) prolonged_exposure->internalization_assay receptor_quant->data_analysis internalization_assay->data_analysis conclusion Conclusion on the role in M2R long-term regulation data_analysis->conclusion

Caption: Workflow to Investigate Dimethyl-W84 Effects.

References

Best practices for storing and handling Dimethyl-W84 dibromide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Dimethyl-W84 dibromide" is not a recognized chemical entity in publicly available databases. The following information has been generated using Guanidine Hydrochloride as a representative compound to demonstrate the requested format and content structure. Researchers should consult the specific Safety Data Sheet (SDS) and technical documentation for their actual compound of interest.

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for the storage and handling of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound powder?

A1: this compound is hygroscopic and should be stored in a tightly sealed container in a dry, well-ventilated area. The recommended storage temperature is room temperature (15-25°C). To prevent moisture absorption, it is advisable to store it in a desiccator, especially in humid environments.

Q2: How should I prepare stock solutions of this compound?

A2: To prepare a stock solution, slowly add the this compound powder to the desired solvent (e.g., nuclease-free water) while stirring to ensure complete dissolution. The process of dissolving this compound in water is endothermic, meaning it will cause the solution to cool significantly. Do not heat the solution to aid dissolution, as this can degrade the compound. Solutions are typically stable at 2-8°C for several weeks, but for long-term storage, sterile filtration and storage at -20°C is recommended.

Q3: Is this compound hazardous? What personal protective equipment (PPE) is required?

A3: Yes, this compound is hazardous. It can cause serious eye irritation, skin irritation, and may be harmful if swallowed or inhaled. Always handle this compound in a chemical fume hood. Mandatory PPE includes safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).

Q4: What are the common applications of this compound in the lab?

A4: this compound is primarily used as a strong chaotropic agent and protein denaturant. It is widely employed in the purification of nucleic acids (RNA and DNA) by denaturing nucleases and other contaminating proteins. It is also used in protein refolding studies and to solubilize inclusion bodies.

Troubleshooting Guides

Issue 1: Incomplete Denaturation of Proteins
Potential Cause Troubleshooting Step
Insufficient Concentration The concentration of this compound is too low for the specific protein. Increase the final concentration in increments of 0.5 M and repeat the experiment. Most proteins require 6 M for complete unfolding.
Incorrect pH The pH of the buffer can influence the denaturing activity. Ensure the buffer pH is within the optimal range for your protein system (typically pH 6.5-8.5).
Incubation Time Too Short The protein has not been incubated with the denaturant for a sufficient amount of time. Increase the incubation time at room temperature. Monitor denaturation over a time course (e.g., 30 min, 1 hr, 2 hr).
Issue 2: Precipitation in Stock Solution
Potential Cause Troubleshooting Step
Low Temperature Storage The stock solution was stored at a temperature that is too low, causing the solute to crystallize. Gently warm the solution to room temperature and agitate until the precipitate redissolves. Do not use a microwave.
Solution Supersaturation The concentration of the stock solution is too high for the storage temperature. Prepare a new stock solution at a slightly lower concentration or store the existing solution at a consistent room temperature.
Contamination The solution may be contaminated, leading to precipitation. Filter the solution through a 0.22 µm sterile filter. If the problem persists, prepare a fresh solution using sterile technique and high-purity water.

Quantitative Data Summary

Solubility Profile
Solvent Solubility at 25°C ( g/100 mL)
Water~600
Ethanol~25
Methanol~75

Note: Data is for Guanidine Hydrochloride and is approximate. Always determine solubility for your specific experimental conditions.

Physical and Chemical Properties
Property Value
Molecular Weight 95.53 g/mol
Appearance White Crystalline Solid
Melting Point 185-189 °C
pKa 13.6

Experimental Protocols & Workflows

Protocol: Protein Denaturation for SDS-PAGE Analysis
  • Prepare a 6 M Stock Solution: Dissolve 57.32 g of this compound in 80 mL of deionized water. Adjust the final volume to 100 mL.

  • Sample Preparation: Mix your protein sample with the 6 M this compound solution to achieve a final denaturant concentration of 4-6 M.

  • Incubation: Incubate the mixture at room temperature for 1-2 hours to allow for complete denaturation.

  • Buffer Exchange (Optional but Recommended): Remove the this compound, which can interfere with SDS-PAGE, using a desalting column or dialysis against a buffer compatible with your downstream application.

  • Add Loading Buffer: Add standard SDS-PAGE loading buffer to the denatured (and buffer-exchanged) sample.

  • Heat and Load: Heat the sample at 95°C for 5 minutes and load onto the gel.

G cluster_prep Sample Preparation cluster_denature Denaturation cluster_downstream Downstream Analysis Protein Protein Sample Mix Mix and Incubate (1-2 hours, RT) Protein->Mix Stock 6M Stock Solution Stock->Mix BufferEx Buffer Exchange (Optional) Mix->BufferEx Load Add Loading Buffer & Heat BufferEx->Load Run Run SDS-PAGE Load->Run

Caption: Experimental workflow for protein denaturation using this compound prior to SDS-PAGE analysis.

Signaling Pathway: Mechanism of Chaotropic Denaturation

This compound disrupts the tertiary and secondary structure of proteins primarily by interfering with the hydrogen bond network of water. This weakens the hydrophobic effect, which is a major driving force for protein folding. The high concentration of ions effectively "shields" polar and charged groups, leading to the unfolding of the protein into its primary amino acid sequence.

G cluster_native Native State cluster_denatured Denatured State A Folded Protein (Stable 3D Structure) C Hydrophobic Core A->C maintains X Addition of This compound A->X B Organized Water (Hydrogen Bond Network) B->X D Unfolded Protein (Linear Chain) F Exposed Hydrophobic Residues D->F exposes E Disrupted Water Network E->F enables solvation of X->D destabilizes X->E disrupts

Caption: Logical diagram illustrating the mechanism of protein denaturation by a chaotropic agent like this compound.

Optimizing incubation time for Dimethyl-W84 dibromide experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing Dimethyl-W84 dibromide in their experiments. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the successful optimization of your incubation times and experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a selective allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor (M2R).[1] Unlike orthosteric ligands that bind directly to the acetylcholine binding site, this compound binds to a distinct allosteric site on the receptor. This binding modulates the receptor's response to orthosteric ligands. It has been shown to hinder the dissociation of N-methylscopolamine, an orthosteric antagonist, from the M2 receptor with an EC50 value of 3 nM. In some functional assays, such as [³⁵S]GTPγS binding, it can act as an inverse agonist.

Q2: What is the canonical signaling pathway for the M2 muscarinic receptor?

The M2 muscarinic receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gi/o family of G proteins.[2][3] Upon activation, the Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[2][3] The βγ subunits of the G protein can also modulate other effectors, such as inwardly-rectifying potassium channels.[3]

Q3: What is a typical incubation time for this compound in a cell-based functional assay?

The optimal incubation time for this compound can vary depending on the specific assay format and cell type. For M2 receptor redistribution assays, an incubation time of 1 hour has been suggested.[4][5] For cAMP inhibition assays, incubation times ranging from 15 to 30 minutes after compound addition are often recommended.[6] It is crucial to empirically determine the optimal incubation time for your specific experimental conditions by performing a time-course experiment.

Q4: Is this compound soluble in aqueous solutions?

Yes, this compound is soluble in water and DMSO.[1] For cell-based assays, it is recommended to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in your assay buffer or cell culture medium. Ensure the final DMSO concentration in your assay is low (typically ≤0.1%) to avoid solvent-induced artifacts.

Troubleshooting Guides

Issue 1: High Variability in Experimental Results
Possible Cause Troubleshooting Step
Cell Health and Density Ensure cells are healthy, in a logarithmic growth phase, and seeded at a consistent density for each experiment. High variability can be introduced by inconsistent cell numbers per well.
Compound Stability As a quaternary ammonium (B1175870) compound, the stability of this compound in your specific cell culture medium over time should be considered. While many are stable, some can be affected by components in the media.[3][7][8] Prepare fresh dilutions of the compound for each experiment.
Assay Incubation Time The kinetics of allosteric modulator binding can be complex. An insufficient or excessive incubation time can lead to variable results. Perform a time-course experiment (e.g., 15, 30, 60, 120 minutes) to determine the optimal incubation period for achieving a stable and maximal response.
Pipetting Technique Inconsistent pipetting, especially with small volumes, can be a significant source of variability. Use calibrated pipettes and practice consistent technique.
Issue 2: No or Weak Response to this compound
Possible Cause Troubleshooting Step
Low M2 Receptor Expression Confirm that your chosen cell line expresses a sufficient level of functional M2 muscarinic receptors. This can be verified by RT-qPCR, western blot, or radioligand binding assays.
Incorrect Assay Conditions For Gi-coupled receptors like M2R, the basal cAMP level might be too low to detect a further decrease. Stimulate adenylyl cyclase with forskolin (B1673556) to induce a measurable cAMP signal that can then be inhibited by this compound.[1][9][10][11] Optimize the forskolin concentration to achieve a robust signal window.
Suboptimal Incubation Time The effect of the allosteric modulator may not have reached equilibrium. As mentioned above, a time-course experiment is essential to determine the optimal incubation time.
Compound Concentration Range The concentration range of this compound may be too low. Perform a dose-response curve over a wide range of concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M) to determine the EC50 or IC50.
Issue 3: Unexpected Agonist or Antagonist Effects
Possible Cause Troubleshooting Step
"Probe Dependence" of Allosteric Modulation The effect of an allosteric modulator can depend on the orthosteric ligand used in the assay. This compound might act as a negative allosteric modulator (NAM) in the presence of one agonist but have no effect or even act as a positive allosteric modulator (PAM) with another. If applicable, test the effect of this compound in the presence of different orthosteric agonists.
Inverse Agonism In some systems, this compound has been shown to act as an inverse agonist, reducing the basal activity of the M2 receptor. This is typically observed in assays with high receptor expression and some level of constitutive activity.
Cell Line Artifacts The observed effect might be specific to the signaling pathways present in your chosen cell line. Consider validating your findings in a different cell line or in primary cells that endogenously express the M2 receptor.

Data Presentation

Table 1: Recommended Incubation Times for this compound in Different Functional Assays

Assay TypeRecommended Incubation TimeKey Considerations
cAMP Inhibition Assay 15 - 60 minutesA shorter incubation is often sufficient. A time-course experiment is highly recommended to determine the optimal time for maximal inhibition.
Receptor Internalization/Redistribution Assay 60 - 120 minutesThese processes are generally slower than second messenger signaling. A 1-hour incubation is a good starting point.[4][5]
[³⁵S]GTPγS Binding Assay (Membrane Prep) 30 - 60 minutesTo reach binding equilibrium.
Calcium Mobilization Assay 5 - 15 minutesThis is a rapid response, and a short pre-incubation with the allosteric modulator before adding the agonist is typical.

Experimental Protocols

Detailed Methodology: cAMP Inhibition Assay for M2 Receptor Activation

This protocol is designed for a 96-well plate format and assumes the use of a commercially available cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

1. Cell Culture and Seeding:

  • Culture cells expressing the M2 muscarinic receptor in the recommended medium.
  • The day before the assay, seed the cells into a 96-well tissue culture plate at a pre-determined optimal density. The optimal cell number needs to be determined to ensure the cAMP signal is within the linear range of the detection kit.[1]

2. Compound Preparation:

  • Prepare a 10 mM stock solution of this compound in DMSO.
  • Perform serial dilutions of the stock solution to create a range of concentrations for the dose-response curve (e.g., 10X final concentration).
  • Prepare a stock solution of an M2 receptor agonist (e.g., carbachol (B1668302) or acetylcholine) and a stock solution of forskolin in DMSO.

3. Assay Procedure:

  • Pre-incubation with this compound:
  • Wash the cells once with a serum-free assay buffer.
  • Add the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO).
  • Incubate for a pre-determined optimal time (start with 30 minutes) at 37°C.
  • Stimulation:
  • Add a fixed, EC80 concentration of the M2 agonist along with an optimized concentration of forskolin to all wells except the negative control. The forskolin concentration should be optimized to produce a robust cAMP signal.[1][9][10][11]
  • Incubate for 15-30 minutes at 37°C.
  • cAMP Detection:
  • Lyse the cells (if required by the kit) and proceed with the cAMP measurement according to the manufacturer's instructions of your chosen cAMP assay kit.

4. Data Analysis:

  • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
  • Calculate the IC50 value, which represents the concentration of this compound that causes 50% of its maximal inhibitory effect.

Mandatory Visualization

M2_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular M2R M2 Muscarinic Receptor G_protein Gi/o Protein (α, βγ) M2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ACh Acetylcholine (Agonist) ACh->M2R Binds to orthosteric site DimW84 Dimethyl-W84 (Allosteric Modulator) DimW84->M2R Binds to allosteric site ATP ATP ATP->AC PKA Protein Kinase A (Inactive) cAMP->PKA Inhibited production leads to PKA_active Protein Kinase A (Active) Cellular_Response Cellular Response (Inhibited) PKA_active->Cellular_Response Phosphorylates targets

Caption: M2 Muscarinic Receptor Signaling Pathway.

experimental_workflow start Start cell_seeding Seed M2R-expressing cells in 96-well plate start->cell_seeding incubation_24h Incubate for 24 hours cell_seeding->incubation_24h wash Wash cells with assay buffer incubation_24h->wash add_dimw84 Add this compound (and vehicle control) wash->add_dimw84 pre_incubation Pre-incubate (e.g., 30 min) add_dimw84->pre_incubation add_agonist_forskolin Add M2 agonist and forskolin pre_incubation->add_agonist_forskolin incubation_15_30min Incubate (e.g., 15-30 min) add_agonist_forskolin->incubation_15_30min detect_cAMP Lyse cells and detect cAMP (HTRF, AlphaScreen, etc.) incubation_15_30min->detect_cAMP analyze Analyze data and generate dose-response curve detect_cAMP->analyze end End analyze->end

Caption: Experimental Workflow for cAMP Inhibition Assay.

troubleshooting_logic start Experiment Start: No/Weak Response check_receptor Is M2R expression confirmed? start->check_receptor check_forskolin Is forskolin used to stimulate cAMP? check_receptor->check_forskolin Yes solution_receptor Solution: Verify M2R expression (e.g., Western Blot, qPCR) check_receptor->solution_receptor No check_time Have you performed a time-course experiment? check_forskolin->check_time Yes solution_forskolin Solution: Optimize forskolin concentration to widen assay window check_forskolin->solution_forskolin No check_concentration Is the concentration range appropriate? check_time->check_concentration Yes solution_time Solution: Determine optimal incubation time (15-120 min) check_time->solution_time No solution_concentration Solution: Perform a wide dose-response curve (e.g., 10⁻¹⁰ to 10⁻⁵ M) check_concentration->solution_concentration No

Caption: Troubleshooting Logic for No/Weak Response.

References

Technical Support Center: Troubleshooting Low Potency of Allosteric Modulators

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of low potency of allosteric modulators in various assays.

Frequently Asked Questions (FAQs)

Q1: What are the common initial indicators of low potency for an allosteric modulator in an assay?

A1: Low potency of an allosteric modulator typically manifests as a smaller than expected shift in the concentration-response curve of the orthosteric ligand. For a positive allosteric modulator (PAM), this means a minimal leftward shift in the EC50 of the agonist, and for a negative allosteric modulator (NAM), a slight rightward shift or a minimal decrease in the maximal response.[1][2] In some cases, high concentrations of the modulator are required to see any effect, which may not be physiologically relevant.

Q2: How does the choice of orthosteric ligand (probe) affect the observed potency of my allosteric modulator?

A2: The observed potency and even the pharmacological nature (PAM, NAM, or neutral) of an allosteric modulator can be highly dependent on the orthosteric ligand used in the assay.[1][3] This phenomenon is known as "probe dependence".[1][3] Different orthosteric ligands can stabilize distinct receptor conformations, which may alter the binding site or the cooperativity of the allosteric modulator.[1] Therefore, a modulator that shows low potency with one agonist might be potent with another. It is crucial to use the endogenous agonist if the goal is to modulate the physiological response.[4]

Q3: Can the expression level of the receptor in my cell line influence the potency of an allosteric modulator?

A3: Yes, receptor expression levels can significantly impact the observed activity of an allosteric modulator.[4] In systems with high receptor overexpression, a PAM may appear to have intrinsic agonist activity (ago-PAM), which can lead to receptor desensitization and a missed potentiation effect.[4] This can be misinterpreted as low potency. Utilizing cell lines with inducible or lower, more physiologically relevant receptor expression levels is recommended.

Q4: My compound shows low potency in a functional assay, but seems to bind with high affinity. What could be the reason?

A4: A discrepancy between high binding affinity and low functional potency can arise from several factors. The functional potency of an allosteric modulator is a composite of its affinity for the allosteric site and its cooperativity with the orthosteric ligand.[1] A modulator can have high affinity but exert weak cooperativity, resulting in a minimal functional effect.[1] Additionally, the specific functional assay being used might not be sensitive to the signaling pathway modulated by your compound. Allosteric modulators can exhibit "biased signaling," where they selectively modulate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment).[5][6]

Q5: What are some common assay artifacts that can lead to artificially low potency?

A5: Several assay artifacts can contribute to the appearance of low potency. These include:

  • Compound solubility: Poor aqueous solubility of the modulator can lead to precipitation in the assay buffer, reducing the effective concentration.

  • Compound stability: The modulator may be unstable under the assay conditions (e.g., temperature, pH, presence of certain enzymes).

  • Non-specific binding: The modulator may bind to other components in the assay, such as plastics or proteins in the serum, which lowers its free concentration.

  • Incorrect agonist concentration: Using a concentration of the orthosteric agonist that is too high or too low can compress the signal window for detecting potentiation or inhibition.[4]

Troubleshooting Guides

Problem 1: The allosteric modulator shows weak or no effect on the orthosteric ligand's potency.

This troubleshooting guide follows a logical workflow to diagnose and address the issue of a weakly active allosteric modulator.

Caption: Troubleshooting workflow for low allosteric modulator potency.

Troubleshooting Steps:

  • Verify Orthosteric Probe: As a first step, confirm that the orthosteric ligand ("probe") used is appropriate. The effect of an allosteric modulator can be highly dependent on the probe.[1][3]

    • Recommendation: If not already in use, test the modulator's effect with the endogenous agonist. Also, consider screening against a panel of different orthosteric agonists to identify probe-dependent effects.

  • Optimize Assay Conditions: Suboptimal assay conditions can mask the true potency of a modulator.

    • Agonist Concentration: For a PAM, use a submaximal concentration of the agonist (e.g., EC20) to allow for a sufficient window to observe potentiation. For a NAM, an agonist concentration around its EC80 is often used.[1]

    • Incubation Time: Ensure that the assay has reached equilibrium. Allosteric interactions can sometimes have slower kinetics than orthosteric binding.

    • Buffer Composition: Check for components in the buffer (e.g., detergents, ions) that might interfere with the modulator's binding or activity.

  • Evaluate Receptor Expression Level: High levels of receptor expression can lead to artifacts such as apparent agonism of PAMs and receptor desensitization, which can obscure potentiation.[4]

    • Recommendation: If possible, use a cell line with a lower, more physiologically relevant level of receptor expression or a system with inducible receptor expression.

  • Investigate Alternative Signaling Pathways: The allosteric modulator might be acting as a biased modulator, preferentially affecting a signaling pathway that is not being measured by the current assay.[5][6]

    • Recommendation: Use complementary functional assays to measure different downstream signaling events. For example, if you are measuring G-protein activation via a GTPγS binding assay, also consider a β-arrestin recruitment assay.

  • Assess Compound-Specific Issues: The problem may lie with the physical or chemical properties of the allosteric modulator itself.

    • Solubility: Determine the aqueous solubility of your compound and ensure it is not precipitating in the assay medium.

    • Stability: Assess the stability of the compound under the specific assay conditions.

    • Purity: Confirm the purity of the compound, as impurities could interfere with the assay.

Problem 2: High variability and poor reproducibility in assay results.

Troubleshooting Steps:

  • Standardize Reagent Preparation and Handling: Ensure all reagents, including the modulator, orthosteric ligand, and assay buffers, are prepared consistently and stored correctly. Avoid repeated freeze-thaw cycles of stock solutions.

  • Optimize Cell Culture and Plating: Maintain consistent cell passage numbers and seeding densities. Uneven cell plating can be a significant source of variability.

  • Control for Edge Effects: In microplate-based assays, wells at the edge of the plate can experience more evaporation, leading to changes in reagent concentrations.

    • Recommendation: Fill the outer wells with media or buffer without cells to create a humidity barrier. Randomize the plate layout to distribute any positional effects.

  • Ensure Proper Mixing: Inadequate mixing of reagents in the assay wells can lead to inconsistent results.

  • Validate Assay Performance: Regularly calculate assay performance metrics such as the Z'-factor to ensure the assay is robust and reproducible. A Z'-factor between 0.5 and 1.0 is considered excellent.

Data Presentation

Table 1: Common Assay Parameters for Characterizing Allosteric Modulators

ParameterPositive Allosteric Modulator (PAM)Negative Allosteric Modulator (NAM)
Orthosteric Agonist Concentration Typically EC20 (submaximal)Typically EC80
Expected Effect on Agonist EC50 Decrease (leftward shift)Increase (rightward shift) or no change
Expected Effect on Agonist Emax Increase or no changeDecrease
Assay Readout Potentiation of agonist responseInhibition of agonist response

Table 2: Example Data for a PAM in a cAMP Functional Assay

Agonist Concentration (nM)cAMP Response (Vehicle)cAMP Response (+1 µM PAM)
0.15%15%
120%55%
1050%85%
10080%98%
100095%100%
EC50 8 nM 1.5 nM

Experimental Protocols

Protocol 1: Radioligand Binding Assay to Determine Allosteric Modulation of Orthosteric Ligand Affinity

This protocol is designed to assess how an allosteric modulator affects the binding of a radiolabeled orthosteric ligand.

Materials:

  • Cell membranes expressing the target receptor

  • Radiolabeled orthosteric ligand (e.g., [³H]-agonist)

  • Unlabeled orthosteric ligand

  • Allosteric modulator

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well filter plates

  • Cell harvester

  • Scintillation counter and scintillation fluid

Workflow Diagram:

Start Start Prepare_Reagents Prepare reagents: Membranes, radioligand, modulator, buffers Start->Prepare_Reagents Incubate Incubate membranes with radioligand and varying concentrations of modulator Prepare_Reagents->Incubate Filter Rapidly filter through filter plates to separate bound and free radioligand Incubate->Filter Wash Wash filters with ice-cold wash buffer Filter->Wash Count Add scintillation fluid and count radioactivity Wash->Count Analyze Analyze data to determine changes in radioligand affinity (Kd) and Bmax Count->Analyze End End Analyze->End

Caption: Workflow for a radioligand binding assay.

Procedure:

  • Prepare serial dilutions of the allosteric modulator in binding buffer.

  • In a 96-well plate, add in the following order: binding buffer, the allosteric modulator (or vehicle), and cell membranes.

  • Initiate the binding reaction by adding the radiolabeled orthosteric ligand at a concentration near its Kd.

  • To determine non-specific binding, add a saturating concentration of the unlabeled orthosteric ligand to a set of wells.

  • Incubate the plate at an appropriate temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[7]

  • Terminate the assay by rapid filtration through the filter plate using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer.[8]

  • Dry the filter plate, add scintillation fluid to each well, and count the radioactivity using a scintillation counter.

  • Analyze the data to determine the effect of the allosteric modulator on the affinity (Kd) and maximum binding (Bmax) of the radiolabeled orthosteric ligand.

Protocol 2: cAMP Accumulation Assay for Gs- or Gi-Coupled Receptors

This protocol measures the functional consequence of receptor activation on adenylyl cyclase activity.

Materials:

  • Cells expressing the target Gs- or Gi-coupled receptor

  • Orthosteric agonist

  • Allosteric modulator

  • Assay buffer (e.g., HBSS with HEPES and BSA)

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation[9]

  • Forskolin (B1673556) (for Gi-coupled receptors) to stimulate basal cAMP levels[9]

  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based)

Workflow Diagram:

Caption: Workflow for a cAMP accumulation assay.

Procedure:

  • Seed cells in a suitable multi-well plate (e.g., 96- or 384-well) and allow them to adhere overnight.

  • The next day, replace the culture medium with assay buffer containing a PDE inhibitor and incubate.

  • Add serial dilutions of the allosteric modulator (or vehicle) to the appropriate wells and pre-incubate.[7]

  • For Gs-coupled receptors, add serial dilutions of the orthosteric agonist.

  • For Gi-coupled receptors, add a fixed concentration of forskolin (e.g., EC80) along with serial dilutions of the orthosteric agonist.[9]

  • Incubate the plate for a specified time (e.g., 30 minutes) at room temperature or 37°C.

  • Lyse the cells and measure intracellular cAMP levels according to the instructions of the chosen detection kit.

  • Generate concentration-response curves for the agonist in the presence and absence of the allosteric modulator and determine the EC50 and Emax values.

Protocol 3: [³⁵S]GTPγS Binding Assay for G-Protein Activation

This assay directly measures the activation of G-proteins following receptor stimulation.

Materials:

  • Cell membranes expressing the target receptor

  • Orthosteric agonist

  • Allosteric modulator

  • [³⁵S]GTPγS (radiolabeled GTP analog)

  • GDP

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)

  • 96-well filter plates

  • Cell harvester

  • Scintillation counter and scintillation fluid

Signaling Pathway Diagram:

Receptor GPCR G_Protein G-Protein (GDP-bound) Receptor->G_Protein Activated_Complex Activated Receptor- G-Protein Complex G_Protein->Activated_Complex Activation Agonist Orthosteric Agonist Agonist->Receptor Modulator Allosteric Modulator Modulator->Receptor GTP_Exchange GDP-GTP Exchange Activated_Complex->GTP_Exchange GTP_gamma_S [35S]GTPγS GTP_Exchange->GTP_gamma_S binds Activated_G_alpha Activated Gα-[35S]GTPγS GTP_gamma_S->Activated_G_alpha Signaling Downstream Signaling Activated_G_alpha->Signaling

Caption: Simplified GPCR G-protein signaling pathway.

Procedure:

  • Prepare serial dilutions of the orthosteric agonist and the allosteric modulator in assay buffer.

  • In a 96-well plate, add cell membranes, GDP, and the allosteric modulator (or vehicle). Pre-incubate for 15-30 minutes.[7]

  • Add the orthosteric agonist to the wells.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate the plate at 30°C for 60 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through a filter plate.[8]

  • Wash the filters with ice-cold buffer.

  • Dry the plate, add scintillation fluid, and measure the incorporated radioactivity.

  • Analyze the data to determine the EC50 and Emax of the agonist for G-protein activation in the presence and absence of the modulator.[7]

References

Validation & Comparative

A Comparative Efficacy Analysis of Dimethyl-W84 Dibromide and W-84 as Allosteric Modulators of Muscarinic M2 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Dimethyl-W84 dibromide and W-84, two allosteric modulators of the muscarinic M2 receptor. This analysis is supported by experimental data to inform research and development decisions.

This compound and W-84 are both recognized as allosteric modulators of muscarinic acetylcholine (B1216132) receptors, with a particular affinity for the M2 subtype.[1][2] Allosteric modulators bind to a site on the receptor that is distinct from the orthosteric site where the endogenous ligand, acetylcholine, binds. This interaction can alter the receptor's affinity for the orthosteric ligand and/or its signaling efficacy. This compound is specifically noted for its selectivity as an allosteric modulator of the M2 receptor.[1][3]

Quantitative Efficacy Comparison

The primary measure of efficacy for these allosteric modulators is their ability to retard the dissociation of an orthosteric antagonist, such as N-methylscopolamine (NMS), from the M2 receptor. A lower concentration required to achieve this effect indicates higher potency. The following table summarizes the key efficacy parameters for this compound and W-84, primarily derived from radioligand binding assays.

CompoundParameterValueReceptor SystemReference
This compound EC503 nMM2 Muscarinic Acetylcholine Receptor[1][3]
W-84 EC50,diss170 nMM2 Muscarinic Receptors[2]

Note: The EC50 and EC50,diss values represent the concentration of the modulator that produces a half-maximal effect on the dissociation of the radioligand. A direct comparison of these values suggests that this compound is significantly more potent than W-84 in its allosteric modulation of the M2 receptor.

Experimental Protocols

The data presented above is primarily generated through radioligand dissociation kinetic assays. A detailed methodology for such an experiment is outlined below.

Radioligand Dissociation Assay for M2 Receptor Allosteric Modulators

Objective: To determine the effect of allosteric modulators on the dissociation rate of a radiolabeled orthosteric antagonist from the M2 muscarinic receptor.

Materials:

  • Radioligand: [3H]N-methylscopolamine ([3H]NMS)

  • Receptor Source: Membranes prepared from cells expressing the human M2 muscarinic receptor (e.g., CHO-K1 cells) or tissue homogenates rich in M2 receptors (e.g., porcine heart).

  • Allosteric Modulators: this compound and W-84.

  • Unlabeled Antagonist: Atropine or N-methylscopolamine.

  • Assay Buffer: e.g., Phosphate buffer (pH 7.4).

  • Scintillation Cocktail and Liquid Scintillation Counter .

Procedure:

  • Receptor Preparation: Prepare membrane homogenates from the M2 receptor source.

  • Equilibrium Binding: Incubate the receptor membranes with a saturating concentration of [3H]NMS to allow for equilibrium binding.

  • Initiation of Dissociation: Initiate the dissociation of [3H]NMS by adding a high concentration of an unlabeled antagonist (e.g., 1 µM atropine) in the presence and absence of varying concentrations of the allosteric modulator (Dimethyl-W84 or W-84).

  • Time Course Sampling: At various time points after initiating dissociation, take aliquots of the incubation mixture and rapidly filter them through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters rapidly with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the amount of specifically bound [3H]NMS as a function of time. The rate of dissociation is determined by fitting the data to a mono-exponential decay curve. The effect of the allosteric modulator is quantified by its ability to slow this dissociation rate, and the EC50 value is calculated from the concentration-response curve.

Signaling Pathways and Experimental Workflow

The muscarinic M2 receptor primarily couples to the Gαi subunit of the heterotrimeric G-protein. Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. The M2 receptor can also modulate other signaling pathways, such as the PI3K/AKT/mTORC1 pathway.

Below are diagrams illustrating the M2 receptor signaling pathway and a typical experimental workflow for comparing allosteric modulators.

M2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol M2R M2 Muscarinic Receptor G_protein Gαi/βγ M2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases production of PKA Protein Kinase A (PKA) cAMP->PKA Inhibits activation of Cellular_Response Inhibitory Cellular Response PKA->Cellular_Response Leads to Acetylcholine Acetylcholine (Orthosteric Agonist) Acetylcholine->M2R Binds Allosteric_Modulator Dimethyl-W84 or W-84 (Allosteric Modulator) Allosteric_Modulator->M2R Binds to allosteric site

Caption: M2 Muscarinic Receptor Signaling Pathway.

Experimental_Workflow start Start receptor_prep Prepare M2 Receptor Membrane Homogenates start->receptor_prep equilibrium_binding Incubate with [3H]NMS to Equilibrium receptor_prep->equilibrium_binding split Split into Control and Experimental Groups equilibrium_binding->split control_group Control: Add Unlabeled Antagonist split->control_group No Modulator exp_group Experimental: Add Unlabeled Antagonist + Varying Concentrations of Dimethyl-W84 or W-84 split->exp_group With Modulator dissociation Initiate Dissociation and Collect Samples Over Time control_group->dissociation exp_group->dissociation filtration Rapid Filtration to Separate Bound and Free Ligand dissociation->filtration quantification Quantify Bound Radioactivity (Scintillation Counting) filtration->quantification data_analysis Data Analysis: - Plot Dissociation Curves - Calculate Dissociation Rates - Determine EC50 Values quantification->data_analysis comparison Compare Efficacy of Dimethyl-W84 and W-84 data_analysis->comparison end End comparison->end

Caption: Experimental Workflow for Comparing Allosteric Modulators.

References

Comparative Guide to the Muscarinic Receptor Cross-Reactivity of Dimethyl-W84 Dibromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the muscarinic receptor cross-reactivity of Dimethyl-W84 dibromide, an allosteric modulator, with other well-characterized muscarinic receptor antagonists. Due to the limited publicly available data on the direct cross-reactivity of this compound with all muscarinic receptor subtypes, this guide focuses on its known activity at the M2 receptor and contrasts its allosteric mechanism with the orthosteric antagonism of comparator compounds.

Introduction to this compound

This compound is recognized as an allosteric modulator of muscarinic acetylcholine (B1216132) receptors, with a pronounced selectivity for the M2 subtype.[1] Unlike orthosteric ligands that bind to the same site as the endogenous agonist acetylcholine, allosteric modulators bind to a distinct site on the receptor. This interaction can alter the receptor's conformation, thereby modulating the binding and/or efficacy of the orthosteric ligand. The parent compound, W84, has been shown to have significantly lower affinity for histamine (B1213489) H1 receptors compared to M2 muscarinic receptors, suggesting a degree of selectivity for its target.

Comparative Analysis of Muscarinic Receptor Ligands

To provide a framework for understanding the selectivity of this compound, this guide includes comparative data for two well-studied orthosteric muscarinic antagonists:

  • Darifenacin (B195073): A competitive antagonist with a known preference for the M3 muscarinic receptor subtype.

  • 4-DAMP (4-Diphenylacetoxy-N-methylpiperidine methiodide): A potent muscarinic antagonist that exhibits selectivity for M1, M3, M4, and M5 receptors over the M2 subtype.

Table 1: Comparative Binding Affinities (Ki, nM) of Muscarinic Receptor Antagonists

CompoundM1M2M3M4M5Primary Mechanism
This compound Data not availableAllosteric ModulatorData not availableData not availableData not availableAllosteric
Darifenacin 5.02001.012632Orthosteric Antagonist
4-DAMP 0.4120.20.80.5Orthosteric Antagonist

Note: The data for Darifenacin and 4-DAMP are compiled from various sources and are intended for comparative purposes. The lack of comprehensive Ki values for this compound highlights its distinct mechanism of action as an allosteric modulator, where its effect is often quantified by changes in the affinity or efficacy of an orthosteric ligand.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways of M2 and M3 muscarinic receptors and a general workflow for assessing muscarinic receptor cross-reactivity.

cluster_M2 M2 Receptor Signaling (Gi-coupled) cluster_M3 M3 Receptor Signaling (Gq-coupled) M2 M2 Receptor Gi Gi Protein M2->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP ↓ cAMP AC->cAMP M3 M3 Receptor Gq Gq Protein M3->Gq Activation PLC Phospholipase C Gq->PLC Activation IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca

Caption: Muscarinic M2 and M3 Receptor Signaling Pathways.

start Start cell_culture Cell Culture (Expressing specific muscarinic receptor subtype) start->cell_culture membrane_prep Membrane Preparation cell_culture->membrane_prep functional_assay Functional Assay (e.g., Ca²⁺ mobilization or cAMP) cell_culture->functional_assay binding_assay Radioligand Binding Assay (e.g., [³H]NMS) membrane_prep->binding_assay data_analysis Data Analysis (Ki, IC₅₀, EC₅₀) binding_assay->data_analysis functional_assay->data_analysis results Determine Cross-Reactivity Profile data_analysis->results

Caption: Experimental Workflow for Muscarinic Receptor Cross-Reactivity Assessment.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize the binding and functional activity of compounds at muscarinic receptors.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

1. Materials:

  • Cell membranes expressing the muscarinic receptor subtype of interest.

  • Radioligand: Typically [³H]N-methylscopolamine ([³H]NMS), a non-selective muscarinic antagonist.

  • Test compound (e.g., this compound, darifenacin, 4-DAMP).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Non-specific binding control: A high concentration of a non-labeled antagonist (e.g., 1 µM atropine).

  • 96-well filter plates and vacuum filtration manifold.

  • Scintillation cocktail and microplate scintillation counter.

2. Procedure:

  • Membrane Preparation: Thaw cell membranes on ice and resuspend in Assay Buffer to a final protein concentration of 20-50 µ g/well .

  • Assay Setup: In a 96-well plate, add in triplicate:

    • Total Binding: Assay buffer, [³H]NMS (at a concentration near its Kd), and membrane suspension.

    • Non-specific Binding: Non-specific binding control, [³H]NMS, and membrane suspension.

    • Competitive Binding: Serial dilutions of the test compound, [³H]NMS, and membrane suspension.

  • Incubation: Incubate the plate at room temperature for 2-3 hours to reach equilibrium.

  • Harvesting: Terminate the binding reaction by rapid filtration through the filter plate using a vacuum manifold. Wash the filters with ice-cold Wash Buffer to remove unbound radioligand.

  • Detection: Add scintillation cocktail to the wells and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC₅₀ value. Calculate the Ki value using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the cellular response to receptor activation or inhibition.

1. Calcium Mobilization Assay (for M1, M3, M5 Receptors):

  • Principle: M1, M3, and M5 receptors couple to Gq/11 proteins, which activate phospholipase C, leading to an increase in intracellular calcium (Ca²⁺). This change in Ca²⁺ concentration is measured using a fluorescent calcium indicator dye.

  • Procedure:

    • Plate cells expressing the receptor of interest in a 96-well plate.

    • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Add varying concentrations of the test compound (for antagonist assays, pre-incubate before adding an agonist).

    • Stimulate the cells with a muscarinic agonist (e.g., carbachol).

    • Measure the fluorescence intensity over time using a fluorescence plate reader.

    • Analyze the data to determine EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

2. cAMP Accumulation Assay (for M2, M4 Receptors):

  • Principle: M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Procedure:

    • Culture cells expressing the receptor of interest.

    • Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.

    • Incubate the cells with varying concentrations of the test compound.

    • Stimulate adenylyl cyclase with forskolin (B1673556) and add a muscarinic agonist (for antagonist assays).

    • Lyse the cells and measure the intracellular cAMP levels using a suitable assay kit (e.g., HTRF, ELISA).

    • Analyze the data to determine the effect of the test compound on cAMP levels.

Conclusion

This compound is a valuable research tool for studying the allosteric modulation of M2 muscarinic receptors. While its cross-reactivity with other muscarinic subtypes is not extensively documented, its distinct allosteric mechanism provides a different pharmacological profile compared to traditional orthosteric antagonists like darifenacin and 4-DAMP. The provided experimental protocols offer a foundation for researchers to further investigate the nuanced interactions of this compound and other allosteric modulators with the family of muscarinic receptors. Further research is warranted to fully elucidate the selectivity profile of this compound and its potential therapeutic implications.

References

Navigating M2 Muscarinic Receptor Research: A Guide to Alternatives for Dimethyl-W84 Dibromide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the M2 muscarinic acetylcholine (B1216132) receptor, the choice of pharmacological tools is critical. While Dimethyl-W84 dibromide has been a notable allosteric modulator for studying this receptor, a range of selective orthosteric antagonists offer distinct advantages for probing M2 receptor function. This guide provides a comprehensive comparison of key alternatives, supported by experimental data, to aid in the selection of the most appropriate compound for your research needs.

This guide presents a detailed comparison of three prominent M2 selective antagonists—AF-DX 116, AQ-RA 741, and Methoctramine—alongside this compound. We delve into their pharmacological properties, supported by quantitative data on their binding affinities and functional potencies. Furthermore, detailed experimental protocols for key assays are provided to ensure reproducibility and methodological rigor in your studies.

Comparative Analysis of M2 Receptor Ligands

The selection of an appropriate M2 receptor antagonist is contingent on the specific experimental goals, such as the desired level of selectivity and the nature of the functional assay. The following table summarizes the binding affinities (Ki) of this compound and its alternatives at the five muscarinic receptor subtypes (M1-M5). Lower Ki values indicate higher binding affinity.

CompoundM1 Ki (nM)M2 Ki (nM)M3 Ki (nM)M4 Ki (nM)M5 Ki (nM)Selectivity for M2 (fold vs. M1, M3, M4, M5)
AF-DX 116 417[1]64[1]786[1]211[1]5130[1]~6.5x vs M1, ~12x vs M3, ~3.3x vs M4, ~80x vs M5
AQ-RA 741 ~200 (pKi=7.7)[2][3]~5 (pKi=8.3)[2][3]~151 (pKi=6.82)[2][3]--~40x vs M1, ~30x vs M3
Methoctramine -High affinity[4]Low affinity[5]--High cardioselectivity reported[4]
Dimethyl-W84 -Binds to an allosteric site---Acts as an allosteric modulator, not a direct competitive antagonist at the orthosteric site

M2 Muscarinic Receptor Signaling Pathway

The M2 muscarinic acetylcholine receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory Gi/o proteins. Upon activation by acetylcholine, the receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. This canonical pathway is central to the M2 receptor's role in regulating various physiological processes, including slowing the heart rate. Beyond the canonical pathway, M2 receptor activation can also modulate other signaling pathways, such as the PI3K/Akt/mTORC1 pathway, through non-canonical mechanisms.

M2_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Acetylcholine Acetylcholine M2_Receptor M2 Receptor Acetylcholine->M2_Receptor Binds Gi_Protein Gi Protein (αβγ) M2_Receptor->Gi_Protein Activates AC Adenylyl Cyclase Gi_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC Downstream_Effectors Downstream Effectors cAMP->Downstream_Effectors Regulates Radioligand_Binding_Workflow A Prepare Reagents (Membranes, Radioligand, Test Compounds) B Incubate (Membranes + Radioligand + Test Compound) A->B C Filtration (Separate bound from free radioligand) B->C D Washing C->D E Scintillation Counting D->E F Data Analysis (Calculate IC50 and Ki) E->F GTPgS_Binding_Workflow A Prepare Reagents (Membranes, Agonist, Antagonist, [³⁵S]GTPγS, GDP) B Pre-incubate (Membranes + Antagonist) A->B C Stimulate (Add Agonist) B->C D Initiate Binding (Add [³⁵S]GTPγS and GDP) C->D E Incubate D->E F Detection (Filtration or SPA) E->F G Data Analysis (Determine IC50) F->G

References

A Comparative Guide to the Reproducibility of M2 Muscarinic Receptor Modulation using Dimethyl-W84 Dibromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Dimethyl-W84 dibromide, a selective allosteric modulator of the M2 muscarinic acetylcholine (B1216132) receptor, with alternative modulators. It aims to address the critical aspect of experimental reproducibility by presenting quantitative data, detailed experimental protocols, and insights into the challenges associated with studying allosteric modulation.

Executive Summary

This compound is a potent tool for investigating the M2 muscarinic receptor, a key target in neuroscience and drug development.[1][2][3][4] This guide presents a comparative analysis of this compound with other M2 receptor allosteric modulators, namely gallamine (B1195388), alcuronium (B1664504), and LY2119620. While direct comparative studies on the reproducibility of this compound from different commercial sources are not publicly available, this guide emphasizes the factors influencing experimental consistency and provides a framework for robust experimental design. The purity of the compound, typically ≥98% from major suppliers, is a crucial starting point for reproducible results.[1][2]

Comparison of M2 Receptor Allosteric Modulators

The following tables summarize the key quantitative parameters for this compound and its alternatives. These values are essential for comparing their performance and for designing experiments.

Table 1: Affinity and Potency of M2 Receptor Allosteric Modulators

CompoundParameterValueSpecies/SystemReference
This compound EC503 nMHinders [3H]N-methylscopolamine dissociation from M2 receptor[1]
logKi,alloster~7.5 - 8.0Inhibition of [3H]dimethyl-W84 binding to M2 receptors[5]
Gallamine Ki2.4 nMInhibition of [3H]QNB binding to M2 receptors in rat brain[6]
pKA,M27.57 ± 0.04Equilibrium binding with [3H]NMS in mouse A9L cells[7]
Alcuronium Ki0.48 ± 0.03 µMInhibition of [3H]oxotremorine-M binding in porcine heart[8]
pIC50, Alc5.63Suppression of pilocarpine-induced contraction in guinea pig atria[9]
LY2119620 Cooperativity factor (α)19.5 (with ACh)G protein-coupled functional assay
Allosteric agonism23.2 ± 2.18%M2 receptor[10]

Table 2: Allosteric Effects on Orthosteric Ligand Binding at the M2 Receptor

Allosteric ModulatorEffect on [3H]N-methylscopolamine (NMS) DissociationCooperativity with NMSReference
This compound Hinders dissociationNegative[1]
Gallamine Reduces dissociation rateNegative (αM2 = 31 ± 1)[7]
Alcuronium Retards dissociationPositive[8][11]
LY2119620 Not explicitly stated for NMS, but is a Positive Allosteric Modulator (PAM)Positive with agonists[10]

Experimental Protocols

Reproducibility is fundamentally linked to the meticulous execution of well-defined experimental protocols. Below is a detailed methodology for a radioligand binding assay using [3H]dimethyl-W84, based on the foundational work in the field.

[3H]Dimethyl-W84 Radioligand Binding Assay

This protocol is adapted from the study by Tränkle et al. (2003), which established an optimized assay for [3H]dimethyl-W84 binding to the M2 muscarinic receptor.[5]

Objective: To directly measure the affinity of allosteric ligands for the M2 receptor using [3H]dimethyl-W84.

Materials:

  • Membrane preparations from cells expressing M2 muscarinic receptors (e.g., CHO cells)

  • [3H]Dimethyl-W84 (radioligand)

  • Unlabeled allosteric modulators (e.g., this compound, gallamine, alcuronium)

  • Assay buffer (e.g., 4 mM Na2HPO4, 1 mM KH2PO4, pH 7.4)

  • Scintillation fluid

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter

Procedure:

  • Membrane Preparation: Prepare cell membranes expressing the M2 receptor using standard homogenization and centrifugation techniques. Determine the protein concentration of the membrane suspension.

  • Assay Setup: In a 96-well plate, add the following components in order:

    • Assay buffer

    • Unlabeled allosteric modulator at various concentrations (for competition binding) or buffer (for saturation binding).

    • A fixed concentration of [3H]Dimethyl-W84 (typically at or below its Kd).

    • Membrane preparation (initiate the binding reaction).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 23°C) for a sufficient time to reach equilibrium. The incubation time should be determined empirically.

  • Termination of Binding: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Total binding: Radioactivity measured in the absence of any competing ligand.

    • Non-specific binding: Radioactivity measured in the presence of a saturating concentration of an unlabeled allosteric ligand (e.g., 10 µM W84).

    • Specific binding: Calculated as Total binding - Non-specific binding.

    • For competition binding experiments, plot specific binding as a function of the concentration of the unlabeled ligand and fit the data to a one-site competition model to determine the Ki value.

Factors Influencing Reproducibility in Allosteric Modulator Experiments

The study of allosteric modulators presents unique challenges to reproducibility.[12][13][14][15][16][17] Researchers should consider the following factors:

  • Probe Dependence: The observed effect of an allosteric modulator can be highly dependent on the orthosteric ligand used in the assay.[14][15] It is crucial to characterize the modulator's effect with multiple orthosteric partners, including the endogenous agonist.

  • Assay Conditions: Ionic strength, pH, and temperature of the assay buffer can significantly influence the binding of charged allosteric modulators.[5] Consistent and well-documented assay conditions are paramount.

  • Receptor Expression Levels: The level of receptor expression in the cellular system can impact the apparent activity of a positive allosteric modulator, potentially leading to receptor desensitization and masking of potentiation effects.[12]

  • Purity and Integrity of Compounds: The purity of both the allosteric modulator and the orthosteric ligands is critical. Impurities can lead to confounding results. Sourcing compounds from reputable suppliers with detailed certificates of analysis is recommended.

  • Data Analysis Models: The choice of mathematical model for data analysis (e.g., the allosteric ternary complex model) is crucial for accurately determining the affinity and cooperativity of the allosteric modulator.[11]

Visualizing Signaling and Experimental Workflows

M2 Muscarinic Receptor Signaling Pathway

The M2 muscarinic receptor is a G-protein coupled receptor (GPCR) that primarily couples to Gi/o proteins.[18] Upon activation by an agonist, it inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Allosteric modulators can enhance (Positive Allosteric Modulators - PAMs) or decrease (Negative Allosteric Modulators - NAMs) the effect of the orthosteric agonist.

M2_Signaling_Pathway cluster_membrane Cell Membrane M2R M2 Receptor G_protein Gi/o Protein M2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP converts Agonist Orthosteric Agonist Agonist->M2R binds PAM Positive Allosteric Modulator (PAM) PAM->M2R enhances agonist effect NAM Negative Allosteric Modulator (NAM) NAM->M2R reduces agonist effect ATP ATP ATP->AC

Caption: M2 muscarinic receptor signaling pathway with allosteric modulation.

Experimental Workflow for Radioligand Binding Assay

The following diagram illustrates the key steps in a typical radioligand binding assay to characterize an allosteric modulator.

Radioligand_Binding_Workflow start Start prep Prepare M2 Receptor Membranes start->prep assay Set up Binding Assay: - Buffer - [3H]Dimethyl-W84 - Unlabeled Modulator - Membranes prep->assay incubate Incubate to Equilibrium assay->incubate filter Filter and Wash to Separate Bound and Free Ligand incubate->filter count Scintillation Counting filter->count analyze Data Analysis: - Calculate Specific Binding - Determine Ki count->analyze end End analyze->end

Caption: Workflow for a [3H]dimethyl-W84 radioligand binding assay.

Conclusion

While this compound is a valuable and selective tool for studying M2 muscarinic receptor allosteric modulation, achieving reproducible experimental outcomes requires careful consideration of several factors. This guide has provided a comparative overview of this compound and its alternatives, detailed a key experimental protocol, and highlighted the critical parameters that influence reproducibility. By adhering to rigorous experimental design and being mindful of the nuances of allosteric modulation, researchers can enhance the reliability and impact of their findings in this complex and promising area of pharmacology.

References

In Silico Modeling of M2 Receptor Allosteric Modulators: A Comparative Guide Featuring Dimethyl-W84 Dibromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of in silico modeling approaches for allosteric modulators of the M2 muscarinic acetylcholine (B1216132) receptor, with a special focus on Dimethyl-W84 dibromide. While specific in silico studies on this compound are not extensively available in public literature, this guide leverages data from computational studies on other M2 allosteric modulators to provide a framework for understanding its potential binding characteristics and to compare its known experimental data with computationally-derived parameters of similar compounds.

Introduction to this compound and M2 Receptor Allostery

The M2 muscarinic acetylcholine receptor (M2R) is a G-protein coupled receptor (GPCR) that plays a crucial role in regulating cardiac function and is a key target in various therapeutic areas. Allosteric modulators, which bind to a site topographically distinct from the orthosteric site for the endogenous ligand acetylcholine, offer the potential for greater subtype selectivity and a more nuanced modulation of receptor function.

This compound is a known selective allosteric modulator of the M2R.[1][2] It has been shown to hinder the dissociation of the orthosteric antagonist N-methylscopolamine (NMS), indicating a positive allosteric modulation of antagonist binding.[1][2] Understanding the precise binding mechanism of this compound and comparing it with other allosteric modulators is crucial for the rational design of novel therapeutics with improved selectivity and efficacy.

In Silico Modeling of M2R Allosteric Modulator Binding

In silico techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating ligand-receptor interactions at an atomic level. These methods can predict binding poses, estimate binding affinities, and identify key interacting residues, thereby guiding lead optimization and the design of new chemical entities.

A landmark study by Korczynska et al. (2018) demonstrated the successful use of large-scale molecular docking to discover novel positive allosteric modulators (PAMs) of the M2R.[1][3] This study provides a robust framework for the in silico investigation of allosteric modulators like this compound.

Hypothetical In Silico Workflow for this compound

Below is a logical workflow for a hypothetical in silico study of this compound binding to the M2R, based on established methodologies.

G cluster_prep Preparation cluster_docking Molecular Docking cluster_md Molecular Dynamics Simulation cluster_analysis Binding Energy & Comparison Receptor_Prep M2R Structure Preparation (PDB: 3UON) Docking Docking of Dimethyl-W84 to M2R Allosteric Site Receptor_Prep->Docking Ligand_Prep This compound 3D Structure Generation Ligand_Prep->Docking Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis MD_Setup Setup of Receptor-Ligand Complex in Membrane Pose_Analysis->MD_Setup MD_Simulation Run Molecular Dynamics Simulations MD_Setup->MD_Simulation Trajectory_Analysis Analysis of Trajectory (Stability, Interactions) MD_Simulation->Trajectory_Analysis Binding_Energy Binding Free Energy Calculation (e.g., MM/PBSA) Trajectory_Analysis->Binding_Energy Comparison Comparison with Alternative Modulators Binding_Energy->Comparison

Figure 1: Hypothetical in silico workflow for this compound binding analysis.

Comparison with Alternative M2R Allosteric Modulators

The following table summarizes the binding data for this compound and compares it with a computationally identified PAM, compound '628', from the study by Korczynska et al. (2018).[3]

CompoundTypeMethodKey ParameterValueReference
This compound PAM of antagonistRadioligand BindingEC50 (for hindering [3H]NMS dissociation)3 nM[1][2]
Compound '628' PAM of antagonistIn Silico Docking & Radioligand BindingKB (affinity for allosteric site)1.1 µM[3]
Compound '628' PAM of antagonistRadioligand BindingCooperativity factor (α) with NMS5.5[3]

Experimental Protocols

Radioligand Binding Assay for M2R Allosteric Modulators

This protocol is a representative method for characterizing the allosteric modulation of [3H]N-methylscopolamine ([3H]NMS) binding to M2 muscarinic receptors by a test compound like this compound.

1. Membrane Preparation:

  • Membranes from cells stably expressing the human M2 muscarinic receptor (e.g., CHO-K1 cells) are prepared.

  • Cells are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

  • The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.

  • The membrane pellet is washed and resuspended in assay buffer.

2. Binding Assay:

  • The assay is performed in a 96-well plate format.

  • Each well contains:

    • A fixed concentration of [3H]NMS (typically at its Kd value).

    • Varying concentrations of the allosteric modulator (e.g., this compound).

    • M2R-containing membranes.

    • Assay buffer to a final volume.

  • Non-specific binding is determined in the presence of a high concentration of a non-labeled antagonist (e.g., 1 µM atropine).

  • The plates are incubated to allow binding to reach equilibrium (e.g., 2 hours at room temperature).

3. Filtration and Scintillation Counting:

  • The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.

  • The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.

  • The filters are dried, and scintillation cocktail is added.

  • The radioactivity retained on the filters is quantified using a liquid scintillation counter.

4. Data Analysis:

  • The data are analyzed using non-linear regression analysis (e.g., using GraphPad Prism).

  • The effect of the allosteric modulator on [3H]NMS binding is fitted to an allosteric ternary complex model to determine the affinity of the modulator (KB) and the cooperativity factor (α).

M2 Muscarinic Receptor Signaling Pathway

The M2 muscarinic receptor is a Gi-coupled receptor. Upon activation by an agonist, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This signaling pathway is central to the physiological effects of M2R activation, such as the slowing of the heart rate.

G cluster_cytosol Cytosol M2R M2 Receptor Gi Gi Protein (αβγ) M2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Heart Rate) PKA->Cellular_Response Phosphorylates targets Agonist Agonist (e.g., Acetylcholine) Agonist->M2R Binds to orthosteric site Allosteric_Modulator Allosteric Modulator (e.g., Dimethyl-W84) Allosteric_Modulator->M2R Binds to allosteric site

Figure 2: M2 muscarinic receptor signaling pathway.

Conclusion

References

Safety Operating Guide

Proper Disposal of Dimethyl-W84 Dibromide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential information for the safe disposal of Dimethyl-W84 dibromide, a compound not classified as hazardous according to the Globally Harmonized System (GHS)[1].

Immediate Safety and Handling Considerations

While this compound is not classified as a hazardous substance, it is crucial to adhere to standard laboratory safety protocols. Before handling, ensure that you are wearing the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) for Routine Handling
Eye Protection: Safety glasses or goggles
Hand Protection: Standard laboratory gloves (e.g., nitrile)
Body Protection: Laboratory coat

In the event of accidental exposure, follow these first-aid measures:

  • After inhalation: Move the individual to fresh air. If they experience any complaints, consult a doctor.

  • After skin contact: The product is generally not expected to irritate the skin.

  • After eye contact: Rinse the opened eye for several minutes under running water.

  • After swallowing: If symptoms persist, seek medical advice.

Step-by-Step Disposal Protocol

Given that this compound is a non-hazardous substance, the disposal procedure is straightforward but must be conducted with care to avoid creating confusion or potential hazards for non-laboratory personnel.

Step 1: Waste Identification and Segregation

Confirm that the waste to be disposed of is solely this compound and is not mixed with any hazardous substances. Proper segregation of non-hazardous from hazardous waste is essential to prevent unnecessary and costly hazardous waste disposal[2].

Step 2: Container Preparation

For solid this compound, ensure it is in a securely sealed container. If the original container is used, ensure the label is defaced or clearly marked as "NON-HAZARDOUS WASTE" to avoid confusion with hazardous chemicals. Empty containers that previously held the substance should be managed as regular trash[3].

Step 3: Final Disposal

Non-hazardous solid chemicals can typically be disposed of in the regular trash. However, to ensure the safety of custodial staff, laboratory personnel should be responsible for transporting the securely packaged and clearly labeled non-hazardous waste directly to the designated dumpster or waste collection area[4][5]. Do not leave chemical containers in laboratory trash cans that are handled by custodial staff[4].

Step 4: Institutional Policy Confirmation

Always consult your institution's specific guidelines for non-hazardous chemical waste disposal. Your Environmental Health and Safety (EHS) department can provide definitive procedures for your location.

Experimental Protocols

No key experiments are cited in the safety and disposal information for this compound.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Start: Waste Identification cluster_1 Hazard Assessment cluster_2 Disposal Path start Identify Waste as This compound is_mixed Is it mixed with hazardous waste? start->is_mixed non_hazardous Package in a sealed container. Deface original label or mark as 'NON-HAZARDOUS WASTE'. is_mixed->non_hazardous No hazardous Follow institutional hazardous waste disposal procedures. is_mixed->hazardous Yes transport Laboratory personnel transport to designated dumpster. non_hazardous->transport end Disposal Complete hazardous->end transport->end

Caption: Logical workflow for the disposal of this compound.

References

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